YM-341619
説明
特性
分子式 |
C22H21F3N6O2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30) |
InChIキー |
IUUUCMFTTBSFIT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Therapeutic Potential of YM-341619 in Allergic Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic asthma is a chronic inflammatory disease of the airways characterized by a T-helper type 2 (Th2) cell-driven immune response. Key cytokines, including interleukin-4 (IL-4) and interleukin-13 (IL-13), play a pivotal role in the pathophysiology of the disease, making the signaling pathways they activate attractive targets for therapeutic intervention. YM-341619 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a critical transcription factor in the IL-4 and IL-13 signaling cascades. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in allergic asthma, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Introduction
The prevalence of allergic asthma continues to rise globally, presenting a significant burden on healthcare systems. The underlying pathology is driven by an aberrant Th2 immune response to common allergens, leading to airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of immunoglobulin E (IgE).[1][2] The cytokines IL-4 and IL-13 are central to this process, signaling through a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα), and activating the Janus kinase (JAK)/STAT6 pathway.[3] Upon activation, STAT6 dimerizes, translocates to the nucleus, and induces the transcription of genes responsible for key features of asthma, including Th2 cell differentiation, IgE class switching in B cells, and eosinophil trafficking.[3]
This compound has emerged as a promising therapeutic candidate due to its potent and selective inhibition of STAT6 activation.[4] This document synthesizes the available preclinical evidence for this compound, providing a comprehensive resource for researchers in the field of respiratory diseases and drug development.
Mechanism of Action: Inhibition of the IL-4/IL-13-STAT6 Signaling Pathway
This compound exerts its therapeutic effect by directly targeting the STAT6 signaling pathway, a central node in the Th2 inflammatory cascade. By inhibiting STAT6, this compound effectively blocks the downstream effects of both IL-4 and IL-13, two of the most critical cytokines in the pathogenesis of allergic asthma.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased airway responsiveness to inhaled methacholine in a rat model of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of YM-341619 (AS-1617612): A Potent STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of YM-341619 (also known as AS-1617612), a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). Developed by Astellas Pharma, this compound has demonstrated significant potential in the modulation of Th2-mediated inflammatory responses, positioning it as a promising therapeutic candidate for allergic diseases such as asthma. This document details the scientific data supporting its development, including in vitro and in vivo efficacy, pharmacokinetic profiles, and the underlying signaling pathways. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity.
Introduction
Allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, are characterized by a dominant T helper 2 (Th2) cell immune response. A key mediator in the Th2 signaling cascade is STAT6, a transcription factor activated by interleukin-4 (IL-4) and interleukin-13 (IL-13). Upon activation, STAT6 translocates to the nucleus and induces the transcription of genes responsible for Th2 differentiation, IgE production, eosinophilia, and airway hyperresponsiveness. Consequently, the inhibition of STAT6 presents a compelling therapeutic strategy for the treatment of allergic disorders.
This compound (AS-1617612) emerged from a drug discovery program at Astellas Pharma aimed at identifying novel, orally bioavailable small molecule inhibitors of STAT6. This molecule belongs to a class of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives and has shown high potency and selectivity for STAT6.[1]
Discovery and Synthesis
Discovery
This compound was identified through a focused research effort to develop potent and orally active inhibitors of STAT6. Researchers at Astellas Pharma synthesized a series of pyrimidine-5-carboxamide derivatives and evaluated their ability to inhibit STAT6 activation.[1] Among the synthesized compounds, this compound was selected for further development based on its potent STAT6 inhibition, efficacy in cellular assays of Th2 differentiation, and favorable pharmacokinetic properties.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide class of compounds has been described. The synthesis likely involves a multi-step process culminating in the formation of the pyrimidine-5-carboxamide core, followed by the sequential addition of the morpholin-4-ylphenyl)amino and (2,3,6-trifluorobenzyl)amino side chains.
A plausible synthetic route, based on the synthesis of similar pyrimidine (B1678525) derivatives, would involve the following key steps:
-
Formation of the pyrimidine core: Condensation of a suitable three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative to form the pyrimidine ring.
-
Functionalization of the pyrimidine ring: Introduction of chloro or other leaving groups at the 2 and 4 positions of the pyrimidine ring to allow for subsequent nucleophilic substitution reactions.
-
Sequential amination: Stepwise reaction of the functionalized pyrimidine with 4-morpholin-4-ylaniline and (2,3,6-trifluorobenzyl)amine.
-
Carboxamide formation: Conversion of a precursor group at the 5-position of the pyrimidine ring into the final carboxamide.
Mechanism of Action
This compound is a potent and selective inhibitor of STAT6. Its mechanism of action is centered on the disruption of the IL-4/IL-13 signaling pathway, which is pivotal for the Th2 immune response.
Signaling Pathway
The IL-4/IL-13 signaling cascade leading to Th2 differentiation is initiated by the binding of these cytokines to their respective receptors on the surface of T cells. This binding activates Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT6 binds to specific DNA sequences in the promoter regions of target genes, including GATA3, a master regulator of Th2 differentiation. This leads to the production of Th2 cytokines such as IL-4, IL-5, and IL-13, which orchestrate the allergic inflammatory response.
This compound exerts its inhibitory effect by preventing the activation of STAT6. While the precise binding site has not been publicly disclosed, it is believed to interfere with the phosphorylation or dimerization of STAT6, thereby blocking its downstream signaling functions.
Caption: IL-4/IL-13 signaling pathway leading to Th2 differentiation and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| IC50 | STAT6 Activation | 0.70 nM | |
| IC50 | Th2 Differentiation (mouse spleen T cells) | 0.28 nM | |
| IC50 | STAT6 Luciferase Gene Activity (FW4 cells) | 1.5 nM |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dose (p.o.) | Effect | Reference |
| ED50 | IgE Production (DNP-Ascaris-sensitized rats) | 0.026 mg/kg | Suppression of IgE | |
| Inhibition | Eosinophil Infiltration (antigen-induced, mice) | 0.3 mg/kg | 71% inhibition | |
| Dose-dependent suppression | Eosinophil Accumulation in Lung (ovalbumin-sensitized rats) | 0.003 - 3 mg/kg | Suppression | |
| Dose-dependent suppression | Airway Hyperresponsiveness (ovalbumin-sensitized rats) | 0.3 - 3 mg/kg | Suppression |
Table 3: Pharmacokinetic Profile of this compound (Intravenous Administration)
| Species | Dose (i.v.) | AUC(0-24) (ng·h/ml) | tmax (h) | Cmax (ng/ml) | t1/2 (h) | Vd (ml/kg) | Bioavailability (%) | Reference |
| Mouse | 1 mg/kg | 462 | 0.5 | 80 | 1.0 | 3177 | 15 | |
| Dog | 0.5 mg/kg | 146 | 1.2 | 29 | 0.7 | 3334 | 29 | |
| Monkey | 1 mg/kg | 517 | 1.7 | 16 | 0.7 | 1975 | 8 |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.
STAT6-Dependent Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit STAT6-mediated gene transcription.
Workflow:
Caption: Workflow for a STAT6-dependent luciferase reporter gene assay.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293 or FW4) stably transfected with a STAT6-responsive luciferase reporter construct in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 30 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant IL-4 for 6 hours to induce STAT6-dependent luciferase expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive T cells into Th2 cells.
Workflow:
Caption: Workflow for an in vitro Th2 cell differentiation assay.
Methodology:
-
T Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the naive T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Differentiation Conditions: Supplement the culture medium with recombinant IL-2, recombinant IL-4, and an anti-IFN-γ neutralizing antibody to promote Th2 differentiation.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the cell cultures at the initiation of the experiment.
-
Incubation: Incubate the cells for 4-5 days to allow for differentiation.
-
Analysis:
-
Cytokine Production: Collect the culture supernatants and measure the concentration of IL-4 using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of GATA-3 mRNA.
-
Ovalbumin-Induced Airway Hyperresponsiveness in Rats
This in vivo model is used to evaluate the efficacy of a compound in a preclinical model of allergic asthma.
Methodology:
-
Sensitization: Sensitize rats by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) on days 0 and 7.
-
Challenge: From day 14, challenge the sensitized rats with aerosolized OVA for a set duration on multiple days to induce an allergic airway response.
-
Compound Administration: Administer this compound or vehicle control orally at various doses prior to each OVA challenge.
-
Measurement of Airway Hyperresponsiveness: 24 hours after the final OVA challenge, assess airway hyperresponsiveness by measuring the bronchoconstrictor response to increasing concentrations of inhaled methacholine (B1211447) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): After the assessment of airway hyperresponsiveness, perform a bronchoalveolar lavage to collect fluid and cells from the lungs.
-
Cell Analysis: Determine the total and differential cell counts in the BAL fluid to quantify eosinophil infiltration.
-
Cytokine Analysis: Measure the levels of IL-4 and IL-13 in the BAL fluid by ELISA.
Conclusion
This compound (AS-1617612) is a potent and selective STAT6 inhibitor with demonstrated efficacy in preclinical models of allergic disease. Its ability to inhibit Th2 cell differentiation and the associated inflammatory responses, combined with its oral bioavailability, makes it a promising candidate for the treatment of asthma and other allergic conditions. The data presented in this technical guide provide a strong rationale for its continued investigation and development. Further studies are warranted to fully elucidate its clinical potential.
References
YM-341619: A Selective STAT6 Signaling Pathway Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in T-helper type 2 (Th2) cell differentiation and the pathogenesis of allergic diseases.[1][2] Dysregulation of the STAT6 pathway is implicated in various allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[3] YM-341619 has emerged as a potent and selective small molecule inhibitor of STAT6, demonstrating significant potential in preclinical models of allergic inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the STAT6 signaling pathway.
Introduction to this compound
This compound, also known as AS1617612, is a novel, orally bioavailable pyrimidine-5-carboxamide derivative developed by Astellas Pharma.[4] It has been identified as a highly potent and selective inhibitor of STAT6 activation.[4][5] By targeting the STAT6 signaling cascade, this compound effectively suppresses Th2 cell differentiation and the subsequent inflammatory responses characteristic of allergic diseases.[6][7] Preclinical studies have highlighted its efficacy in reducing plasma IgE levels, inhibiting eosinophil accumulation in the lungs, and alleviating airway hyperresponsiveness in animal models of allergy.[7][8]
Mechanism of Action
The canonical IL-4/IL-13 signaling pathway involves the binding of these cytokines to their respective receptors, leading to the activation of Janus kinases (JAKs).[3] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT6.[9] Recruited STAT6 is subsequently phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA response elements in the promoters of target genes. This transcriptional activation drives the expression of genes crucial for Th2 differentiation, such as GATA-3, and the production of allergic mediators.[10]
This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent activation of STAT6.[5] This blockade of STAT6 signaling leads to the downstream suppression of Th2-mediated immune responses.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target/Process | Cell Type/System | IC50 Value | Reference |
| STAT6 Activation | STAT6 Phosphorylation | - | 0.7 nM | [5] |
| Th2 Differentiation | IL-4 induced Th2 differentiation | Mouse Spleen T cells | 0.28 nM | [6][11] |
| Luciferase Reporter Gene | STAT6-dependent gene expression | FW4 cells | 1.5 nM | [6][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter Measured | Dosage (p.o.) | Effect | Reference |
| DNP-Ascaris-sensitized rats | Plasma IgE level | 0.003-0.03 mg/kg | Dose-dependent reduction | [7] |
| Ovalbumin-sensitized rats | Eosinophil accumulation in lung | 0.003-3 mg/kg | Dose-dependent suppression | [7] |
| Ovalbumin-sensitized rats | Airway hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression | [7] |
| Antigen-challenged mice | Eosinophil infiltration to the lung | 0.3 mg/kg | 71% inhibition | [5] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose (i.v.) | AUC(0-24) (ng.h/ml) | tmax (h) | Cmax (ng/ml) | t1/2 (h) | Vd (ml/kg) | Bioavailability (%) | Reference |
| Mice | 1 mg/kg | 462 | 0.5 | 80 | 1.0 | 3177 | 15 | [5] |
| Dogs | 0.5 mg/kg | 146 | 1.2 | 29 | 0.7 | 3334 | 29 | [5] |
| Monkeys | 1 mg/kg | 517 | 1.7 | 16 | 0.7 | 1975 | 8 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are representative and based on generally accepted methods in the field, supplemented with specific details where available from the literature on this compound.
STAT6 Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to inhibit IL-4-induced STAT6-dependent gene transcription.
References
- 1. lifediagnostics.com [lifediagnostics.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. signosisinc.com [signosisinc.com]
- 5. | BioWorld [bioworld.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat IgE ELISA Kit (EEL126) - Invitrogen [thermofisher.com]
- 10. STAT6-Luc Reporter Cell Line-Ba/F3 (CSC-RR0480) - Creative Biogene [creative-biogene.com]
- 11. medchemexpress.com [medchemexpress.com]
YM-341619: A Preclinical Pharmacological Profile of a Novel STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of YM-341619, a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). All data presented herein is based on publicly available preclinical research.
Core Pharmacological Data
This compound, also known as AS-1617612, is a pyrimidine-5-carboxamide derivative identified as a highly potent inhibitor of the STAT6 signaling pathway. This pathway is a critical regulator of the Th2 immune response, which plays a central role in the pathophysiology of allergic diseases such as asthma.
In Vitro Activity
The in vitro inhibitory activity of this compound has been evaluated in various assays, demonstrating its potent and selective inhibition of the IL-4/STAT6 pathway.
| Assay | Cell Type | Parameter | Value | Reference |
| STAT6 Activation | - | IC50 | 0.7 nM | [1] |
| IL-4 induced Th2 Differentiation | Mouse Spleen T Cells | IC50 | 0.28 nM | [1] |
| STAT6 Luciferase Gene Activity | FW4 Cells | IC50 | 1.5 nM |
In Vivo Efficacy
Preclinical studies in animal models of allergic inflammation have demonstrated the in vivo efficacy of orally administered this compound.
| Animal Model | Species | Treatment | Effect | Reference |
| Antigen-induced Eosinophil Infiltration | Mice | 0.3 mg/kg p.o. | 71% inhibition of eosinophil infiltration into the lung | [1] |
| DNP-Ascaris-sensitized | Rats | 0.003-0.03 mg/kg p.o. | Dose-dependent reduction of plasma IgE levels | [2] |
| Ovalbumin-sensitized | Rats | 0.003-3 mg/kg p.o. | Dose-dependent suppression of eosinophil accumulation in the lung | [2] |
| Ovalbumin-sensitized | Rats | 0.3-3 mg/kg p.o. | Dose-dependent suppression of airway hyperresponsiveness | [2] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in multiple species following intravenous administration.
| Species | Dose (i.v.) | AUC (0-24h) (ng·h/mL) | tmax (h) | Cmax (ng/mL) | t1/2 (h) | Vd (mL/kg) | Bioavailability (%) | Reference |
| Mice | 1 mg/kg | 462 | 0.5 | 80 | 1.0 | 3177 | 15 | [1] |
| Dogs | 0.5 mg/kg | 146 | 1.2 | 29 | 0.7 | 3334 | 29 | [1] |
| Monkeys | 1 mg/kg | 517 | 1.7 | 16 | 0.7 | 1975 | 8 | [1] |
In vitro hepatic intrinsic clearance in human liver microsomes was determined to be between 2514-6241 mL/h/kg[1].
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the STAT6 signaling pathway, which is initiated by the binding of interleukin-4 (IL-4) and interleukin-13 (IL-13) to their respective receptors. This inhibition prevents the differentiation of naive T helper (Th0) cells into Th2 cells, which are key drivers of allergic inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the available literature.
In Vitro Th2 Cell Differentiation
This assay evaluates the ability of a compound to inhibit the differentiation of naive T cells into Th2 cells.
Protocol:
-
Cell Isolation: Spleen T cells are isolated from mice.
-
Cell Culture: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling, and IL-4 to promote Th2 differentiation.
-
Compound Treatment: this compound is added to the cell cultures at various concentrations.
-
Analysis: After a period of incubation, the supernatant is collected to measure the concentration of IL-4 using an enzyme-linked immunosorbent assay (ELISA). The cells are harvested to quantify the expression of GATA-3 mRNA, a key transcription factor for Th2 differentiation, using real-time polymerase chain reaction (RT-PCR).
Ovalbumin-Sensitized Rat Model of Allergic Asthma
This in vivo model is used to assess the efficacy of a compound in a model of allergic airway inflammation and hyperresponsiveness.[2]
Protocol:
-
Sensitization: Rats are sensitized by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant (e.g., alum).
-
Challenge: After a sensitization period, the rats are repeatedly challenged with an aerosolized solution of OVA to induce an allergic airway response.
-
Treatment: this compound is administered orally at various doses, typically once daily, during the challenge period.
-
Assessment:
-
Eosinophil Accumulation: Bronchoalveolar lavage fluid (BALF) is collected, and the number of eosinophils is counted to assess the level of airway inflammation.
-
Airway Hyperresponsiveness (AHR): The rats are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and the changes in airway resistance are measured to determine the level of AHR.
-
Measurement of Plasma IgE and IgG2a Levels
This assay quantifies the levels of allergen-specific antibodies in the plasma of sensitized animals.[2]
Protocol:
-
Sensitization: Rats are sensitized with an antigen, such as DNP-Ascaris.
-
Treatment: this compound is administered orally at various doses.
-
Blood Collection: Blood samples are collected from the animals.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
ELISA: The concentrations of IgE and IgG2a in the plasma are determined using specific enzyme-linked immunosorbent assays (ELISAs).
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of the STAT6 signaling pathway, leading to the suppression of Th2-mediated immune responses. The compound exhibits excellent in vitro activity and in vivo efficacy in animal models of allergic disease, coupled with a reasonable pharmacokinetic profile across multiple species. These findings suggest that this compound is a promising therapeutic candidate for the treatment of allergic conditions such as asthma. Further clinical development is warranted to establish its safety and efficacy in humans.
References
YM-341619: A Potent STAT6 Inhibitor for the Downregulation of IL-4 and IL-13 in Allergic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YM-341619, a potent and orally active small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting STAT6, a critical node in the signaling pathways of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), this compound effectively downregulates the expression and function of these key Th2 cytokines. This document details the mechanism of action of this compound, summarizes its in vitro and in vivo efficacy through structured data tables, provides detailed experimental protocols for its investigation, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for allergic diseases such as asthma and atopic dermatitis.
Introduction
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are pleiotropic Th2 cytokines that play a central role in the pathogenesis of allergic inflammatory diseases.[1][2] They are key drivers of hallmark features of allergy, including IgE production, eosinophilia, mucus hypersecretion, and airway hyperresponsiveness. Both IL-4 and IL-13 exert their effects through a shared receptor subunit, the IL-4 receptor alpha chain (IL-4Rα), which upon ligand binding, activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, the activation of STAT6 is a crucial downstream event for both cytokines.[3][4]
This compound has been identified as a potent and selective inhibitor of STAT6.[5][6] By suppressing the IL-4-induced STAT6-dependent signaling, this compound inhibits the differentiation of naive T helper cells into Th2 cells.[1] This leads to a subsequent reduction in the production of IL-4 and IL-13, thereby mitigating the downstream inflammatory cascade associated with allergic responses.[1][2]
Mechanism of Action
This compound functions by directly inhibiting the activation of STAT6. The binding of IL-4 or IL-13 to their respective receptor complexes leads to the phosphorylation and activation of receptor-associated JAKs. These activated kinases then phosphorylate STAT6, which subsequently dimerizes, translocates to the nucleus, and binds to specific DNA response elements in the promoter regions of target genes, including those for IL-4 and the Th2 master regulator GATA-3.[1][4] this compound intervenes in this cascade by preventing the phosphorylation and subsequent activation of STAT6.[5] This blockade of STAT6 signaling is the primary mechanism through which this compound downregulates IL-4 and IL-13 production and function.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting STAT6 signaling and downregulating IL-4 and IL-13.
Table 1: In Vitro Efficacy of this compound
| Parameter | IC50 Value | Cell Type/System | Reference |
| STAT6 Activation | 0.7 nM | Not specified | [5][6] |
| IL-4-induced Th2 Differentiation | 0.28 nM | Mouse Spleen T cells | [5][6] |
| IL-4-induced STAT6 Luciferase Activity | 1.5 nM | FW4 cells | [6] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma
| Parameter | Dosage (p.o.) | Effect | Reference |
| Plasma IgE Levels | 0.003-0.03 mg/kg | Dose-dependent reduction | [1] |
| Eosinophil Accumulation in Lung | 0.003-3 mg/kg | Dose-dependent suppression | [1] |
| Airway Hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression | [1] |
| IL-4 and IL-13 Production in Splenocytes | 0.03 mg/kg | Suppression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Th2 Cell Differentiation Assay
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th2 cells, a process inhibited by this compound.
Materials:
-
Naive CD4+ T cells isolated from mouse spleens
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-2
-
Recombinant mouse IL-4
-
Anti-IFN-γ antibody
-
This compound
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Isolate naive CD4+ T cells from mouse spleens using a cell isolation kit.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Add anti-CD28 antibody (e.g., 1-2 µg/mL), recombinant mouse IL-2 (e.g., 20 U/mL), recombinant mouse IL-4 (e.g., 10 ng/mL), and anti-IFN-γ antibody (e.g., 10 µg/mL) to the cell suspension to create the Th2-polarizing conditions.
-
Add varying concentrations of this compound or vehicle (DMSO) to the designated wells.
-
Plate the cell suspension at a density of 1 x 10^6 cells/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, harvest the cells for analysis of IL-4 and IL-13 production by ELISA or intracellular cytokine staining by flow cytometry.
STAT6 Luciferase Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on IL-4-induced STAT6 transcriptional activity.
Materials:
-
A cell line stably transfected with a STAT6-responsive luciferase reporter construct (e.g., FW4 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse IL-4
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the STAT6 reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of IL-4 for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of STAT6 activity for each concentration of this compound.
Quantitative PCR for GATA-3 and T-bet mRNA
This protocol measures the effect of this compound on the expression of key transcription factors for Th2 (GATA-3) and Th1 (T-bet) differentiation.
Materials:
-
Differentiated T cells (from the Th2 differentiation assay)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GATA-3, T-bet, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Harvest the differentiated T cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using specific primers for GATA-3, T-bet, and the housekeeping gene.
-
Analyze the relative expression of GATA-3 and T-bet mRNA, normalized to the housekeeping gene, using the ΔΔCt method.
Visualizations
The following diagrams illustrate key experimental workflows.
Conclusion
This compound is a potent and selective STAT6 inhibitor that effectively downregulates IL-4 and IL-13 signaling. Its ability to inhibit Th2 cell differentiation and reduce the production of key allergic cytokines highlights its therapeutic potential for the treatment of a range of allergic diseases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other STAT6-targeting compounds as novel anti-allergic therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to YM-341619 Hydrochloride: A Potent STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-341619 hydrochloride is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By selectively targeting the STAT6 signaling pathway, this compound effectively inhibits the differentiation of T helper 2 (Th2) cells, a key driver of allergic inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound hydrochloride, supported by detailed experimental methodologies and a summary of its pharmacokinetic profile. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in allergic diseases such as asthma.
Chemical Structure and Properties
Physicochemical Properties:
Limited publicly available data exists for the specific physicochemical properties of this compound hydrochloride. For research purposes, it is typically supplied as a solid.
Storage and Stability:
Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month.
Mechanism of Action: Inhibition of the STAT6 Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of STAT6. STAT6 is a critical transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play a central role in the pathogenesis of allergic diseases.
The binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes. This transcriptional activation is essential for the differentiation of naive CD4+ T cells into Th2 cells. Th2 cells are characterized by their production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which orchestrate the allergic inflammatory response.
This compound directly inhibits the activation of STAT6, thereby blocking this entire downstream cascade. This leads to a reduction in the expression of GATA-3, a master regulator transcription factor for Th2 differentiation, and consequently suppresses the production of Th2 cytokines. Notably, this compound does not affect the differentiation of T helper 1 (Th1) cells, indicating its selectivity for the Th2 pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities, as well as the pharmacokinetic parameters of this compound hydrochloride.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line/System | IC50 Value | Reference |
| STAT6 Activation Inhibition | - | - | 0.70 nM | [1] |
| Th2 Differentiation Inhibition | IL-4 induced | Mouse Spleen T cells | 0.28 nM | [1][2] |
| STAT6 Luciferase Gene Activity | IL-4 induced | FW4 cells | 1.5 nM | [2] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| IgE Production Suppression | DNP-Ascaris-sensitized rats | 0.026 mg/kg (ED50) | Dose-dependent suppression of IgE | [2] |
| Eosinophil Infiltration Inhibition | Antigen-induced in mice | 0.3 mg/kg (p.o.) | 71% inhibition | [1] |
| Eosinophil Accumulation in Lung | Ovalbumin-sensitized rats | 0.003-3 mg/kg (p.o.) | Dose-dependent suppression | [3] |
| Airway Hyperresponsiveness | Ovalbumin-sensitized rats | 0.3-3 mg/kg (p.o.) | Dose-dependent suppression | [3] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC(0-24) (ng·h/mL) | t1/2 (h) | Vd (mL/kg) | Bioavailability (%) | Reference |
| Mice | 1 mg/kg (i.v.) | 80 | 0.5 | 462 | 1.0 | 3177 | 15 | [1] |
| Dogs | 0.5 mg/kg (i.v.) | 29 | 1.2 | 146 | 0.7 | 3334 | 29 | [1] |
| Monkeys | 1 mg/kg (i.v.) | 16 | 1.7 | 517 | 0.7 | 1975 | 8 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and the available information on this compound studies.
STAT6 Luciferase Reporter Gene Assay
This assay is used to determine the inhibitory effect of this compound on IL-4-induced STAT6 transcriptional activity.
Methodology:
-
Cell Culture: FW4 cells, which are engineered to contain a luciferase reporter gene under the control of a STAT6-responsive promoter, are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.1 to 100 nM) for 30 minutes.[2] A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of IL-4 to activate the STAT6 pathway.
-
Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the luciferase enzyme.
-
Cell Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the control, and the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the IL-4-induced luciferase activity.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of this compound to inhibit the differentiation of naive T cells into Th2 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice.
-
Cell Culture and Differentiation: The isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.[3] IL-4 is added to the culture medium to promote Th2 differentiation.[3] Various concentrations of this compound (e.g., 0.1 to 10 nM) or a vehicle control are included in the culture.[2]
-
Incubation: The cells are incubated for a period of several days to allow for differentiation into effector T cell subsets.
-
Analysis of Th2 Markers:
-
Cytokine Production: The concentration of IL-4 in the culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-4 levels indicates inhibition of Th2 differentiation.
-
Gene Expression: The expression of the Th2-specific transcription factor GATA-3 is quantified by quantitative real-time polymerase chain reaction (qRT-PCR). A decrease in GATA-3 mRNA levels signifies inhibition of Th2 differentiation.[3]
-
Conclusion
This compound hydrochloride is a highly potent and selective inhibitor of STAT6 with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its ability to specifically block the Th2 differentiation pathway without affecting Th1 responses highlights its potential as a targeted therapeutic agent for the treatment of allergic diseases, including allergic asthma. The comprehensive data presented in this technical guide, including its mechanism of action, quantitative activity, and pharmacokinetic profile, provide a solid foundation for further preclinical and clinical investigation of this promising compound.
References
An In-Depth Technical Guide to the Initial In Vitro and In Vivo Studies of the STAT6 Inhibitor YM-341619
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical evaluation of YM-341619, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The document details the compound's in vitro inhibitory activity, its effects in cellular and animal models of allergic disease, and its pharmacokinetic profile. Methodologies for key experiments are provided, and signaling pathways and experimental workflows are visually represented.
Introduction to STAT6 and this compound
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses.[1][2][3] Dysregulation of the STAT6 pathway is implicated in the pathogenesis of various allergic diseases, including asthma, atopic dermatitis, and allergic rhinitis.[3][4] Upon activation by IL-4 or IL-13, STAT6 translocates to the nucleus, where it regulates the expression of genes involved in Th2 differentiation, IgE production, and inflammation.[2][3]
This compound (also known as AS1617612) has been identified as a potent and orally bioavailable STAT6 inhibitor.[5][6][7] It belongs to a class of pyrimidine-5-carboxamide derivatives developed to target the Th2 immune response, making it a promising candidate for the treatment of allergic diseases.[6]
In Vitro Studies
Initial in vitro studies were conducted to determine the potency and selectivity of this compound in inhibiting STAT6 activity and Th2 cell differentiation.
The inhibitory activity of this compound was quantified through various assays, with the results summarized in the table below.
| Assay | Description | IC50 Value | Reference |
| STAT6 Inhibition | Inhibition of STAT6 activation. | 0.70 nM | [5][6][7] |
| Th2 Differentiation | Inhibition of IL-4 induced Th2 differentiation in mouse spleen T cells. | 0.28 nM | [5][6][7] |
| STAT6 Luciferase Reporter Gene Assay | Inhibition of IL-4-induced STAT6-dependent luciferase gene activity in FW4 cells. | 1.5 nM | [5] |
-
This compound potently inhibits STAT6 activation with a sub-nanomolar IC50 value.[5][6][7]
-
The compound effectively suppresses the differentiation of mouse spleen T cells into Th2 cells, a critical step in the allergic inflammatory cascade.[4][5][6]
-
This compound demonstrated concentration-dependent inhibition of IL-4-induced STAT6 luciferase gene activity.[5]
-
Notably, this compound's inhibitory action is selective for the Th2 pathway; it did not affect Th1 cell differentiation.[5] It also had no effect on the production of IFN-γ or the expression of the Th1 transcription factor T-bet in T cells cultured with IL-12.[4][5]
-
The inhibitor was shown to decrease the production of IL-4 and the expression of GATA-3 mRNA, a key Th2 transcription factor, in a concentration-dependent manner.[4][5]
STAT6 Luciferase Reporter Gene Assay:
-
FW4 cells were pretreated with this compound (0.1-100 nM) for 30 minutes.
-
The cells were then stimulated with IL-4 to induce STAT6-dependent luciferase gene activity.
-
Luciferase activity was measured to determine the extent of inhibition by this compound.[5]
Th2 Differentiation Assay:
-
Mouse spleen T cells were cultured with anti-CD3 antibody and anti-CD28 antibody in the presence of IL-4 to induce differentiation into Th2 cells.
-
This compound (0.1-10 nM) was added to the cell cultures.
-
The production of IL-4 and the expression of GATA-3 mRNA were measured to assess the inhibition of Th2 differentiation.[4][5]
Th1 Differentiation Assay:
-
Mouse spleen T cells were cultured with anti-CD3 antibody in the presence of IL-12 to induce differentiation into Th1 cells.
-
This compound was added to the cell cultures.
-
The production of IFN-γ and the expression of T-bet mRNA were measured to confirm the selectivity of this compound.[4][5]
The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation.
Caption: Workflow for in vitro T-cell differentiation assays.
In Vivo Studies
Following promising in vitro results, this compound was evaluated in animal models of allergic disease to assess its in vivo efficacy and pharmacokinetic properties.
The efficacy and pharmacokinetic profile of this compound in various animal models are summarized in the tables below.
In Vivo Efficacy in a Rat Model of Allergy
| Parameter | Dosage (Oral) | Effect | ED50 | Reference |
| IgE Production | 0.003-0.03 mg/kg | Dose-dependent suppression of IgE, but not IgG2a. | 0.026 mg/kg | [5] |
| Eosinophil Accumulation | 0.003-3 mg/kg | Dose-dependent suppression in the lung. | N/A | [4] |
| Airway Hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression. | N/A | [4] |
Pharmacokinetic Profile of this compound
| Species | Dose & Route | Cmax | Tmax | t1/2 | AUC | Bioavailability (F%) | Reference |
| Mice | 1 mg/kg (IV) | 80 ng/mL | 0.5 h | 1.0 h | 114 ng·h/mL | 25% | [5][6] |
| Dogs | 0.5 mg/kg (IV) | 29 ng/mL | 1.2 h | 0.7 h | 146 ng·h/mL | 29% | [6] |
| Monkeys | 1 mg/kg (IV) | 16 ng/mL | 1.7 h | 0.7 h | 517 ng·h/mL | 8% | [6] |
-
Oral administration of this compound effectively suppressed IgE levels in a dose-dependent manner in DNP-Ascaris-sensitized rats, without affecting IgG2a levels, indicating a specific effect on the Th2 response.[4][5]
-
The compound also reduced IL-4 and IL-13 production in splenocytes from these sensitized rats, while IFN-γ production remained unaffected.[4][5]
-
In an ovalbumin-sensitized rat model, this compound dose-dependently inhibited eosinophil accumulation in the lungs and suppressed airway hyperresponsiveness.[4]
-
In a mouse model, oral administration of this compound at 0.3 mg/kg inhibited antigen-induced eosinophil infiltration into the lung by 71% compared to control animals.[6]
-
Pharmacokinetic studies revealed that this compound is orally bioavailable in multiple species, including mice, dogs, and monkeys.[6]
DNP-Ascaris-Sensitized Rat Model (IgE Production):
-
Rats were sensitized with DNP-Ascaris to induce an allergic phenotype characterized by high IgE levels.
-
This compound was administered orally at doses ranging from 0.003 to 0.03 mg/kg.
-
Plasma levels of IgE and IgG2a were measured to assess the compound's effect on antibody production.
-
Splenocytes were isolated to measure the production of IL-4, IL-13, and IFN-γ.[4][5]
Ovalbumin-Sensitized Rat Model (Airway Inflammation):
-
Rats were sensitized with ovalbumin and repeatedly exposed to induce eosinophilic airway inflammation and hyperresponsiveness.
-
This compound was administered orally at doses ranging from 0.003 to 3 mg/kg.
-
Eosinophil accumulation in the lung was quantified.
-
Airway hyperresponsiveness was assessed.[4]
Caption: Workflow for in vivo models of allergic disease.
Conclusion
The initial in vitro and in vivo studies of this compound demonstrate that it is a potent, selective, and orally bioavailable inhibitor of STAT6. Its ability to effectively suppress Th2-mediated responses, including IgE production and eosinophilic inflammation, in preclinical models highlights its potential as a novel therapeutic agent for the treatment of allergic diseases such as asthma. These foundational studies provide a strong rationale for further clinical development.
References
- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
YM-341619: A Potent STAT6 Inhibitor for the Suppression of IgE Production in Allergic Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic diseases, affecting a significant portion of the global population, are immunologically characterized by the overproduction of Immunoglobulin E (IgE). The signaling pathway involving Interleukin-4 (IL-4) and the Signal Transducer and Activator of Transcription 6 (STAT6) is a critical axis in the regulation of IgE synthesis. This technical guide provides a comprehensive overview of YM-341619, a potent and selective STAT6 inhibitor, and its impact on IgE production in preclinical allergic models. This document details the mechanism of action of this compound, presents its efficacy through in vitro and in vivo quantitative data, outlines the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, allergy, and drug development.
Introduction
The escalating prevalence of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis underscores the urgent need for novel therapeutic interventions. A key pathological feature of these conditions is the elevated production of IgE antibodies, which sensitize mast cells and basophils, leading to the release of inflammatory mediators upon allergen exposure. The differentiation of B cells into IgE-producing plasma cells is a complex process tightly regulated by T helper 2 (Th2) cells and their associated cytokines, most notably IL-4 and IL-13.
The binding of IL-4 to its receptor initiates a signaling cascade that culminates in the activation of STAT6.[1] Phosphorylated STAT6 translocates to the nucleus and acts as a transcription factor, inducing the expression of genes crucial for IgE class switching, including the master Th2 transcription factor GATA-3.[2] Consequently, the inhibition of STAT6 activation presents a highly attractive strategy for the therapeutic suppression of IgE production and the amelioration of allergic inflammation.
This compound has emerged as a potent and orally bioavailable small molecule inhibitor of STAT6.[3] This document provides a detailed examination of the preclinical data supporting the efficacy of this compound in modulating IgE production in relevant allergic models.
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound on STAT6 activation and downstream cellular processes has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type/System | IC50 Value | Reference |
| STAT6 Activation | --- | 0.7 nM | [4] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T Cells | 0.28 nM | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergy
| Animal Model | Treatment | Dosage (p.o.) | Effect on Plasma IgE Levels | Reference |
| DNP-Ascaris-sensitized rats | This compound | 0.003-0.03 mg/kg | Dose-dependent reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Th2 Differentiation Assay
Objective: To assess the in vitro effect of this compound on the differentiation of naive T cells into Th2 cells.
Materials:
-
Spleens from BALB/c mice
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-2 and IL-4
-
This compound
-
RNA isolation and quantitative PCR reagents
-
ELISA kits for IL-4 and IFN-γ
Protocol:
-
Isolate spleens from mice and prepare a single-cell suspension.
-
Enrich for CD4+ T cells using a magnetic-activated cell sorting (MACS) system.
-
Coat 24-well plates with anti-CD3 antibody (1 µg/mL) and anti-CD28 antibody (1 µg/mL) overnight at 4°C.
-
Wash the plates with sterile PBS.
-
Seed the purified CD4+ T cells at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
To induce Th2 differentiation, add recombinant mouse IL-2 (10 ng/mL) and IL-4 (10 ng/mL) to the culture.
-
Add this compound at various concentrations to the designated wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and the culture supernatants.
-
Analysis of Cytokine Production: Measure the concentrations of IL-4 and IFN-γ in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analysis of Gene Expression: Isolate total RNA from the harvested cells and perform quantitative real-time PCR to measure the expression levels of GATA-3 and T-bet mRNA.
In Vivo DNP-Ascaris-Sensitized Rat Model
Objective: To evaluate the in vivo effect of orally administered this compound on allergen-specific IgE production in a rat model of allergy.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Dinitrophenylated Ascaris suum extract (DNP-Ascaris)
-
Aluminum hydroxide (B78521) gel (adjuvant)
-
This compound
-
Blood collection supplies
-
ELISA kit for rat IgE
Protocol:
-
Actively sensitize male Wistar rats by intraperitoneal injection of 1 mg of DNP-Ascaris extract adsorbed to 100 mg of aluminum hydroxide gel in 1 mL of saline on day 0.
-
From day 7 to day 21, administer this compound orally once daily at the desired doses (e.g., 0.003, 0.01, 0.03 mg/kg). A vehicle control group should be included.
-
On day 21, collect blood samples from the tail vein.
-
Separate the plasma by centrifugation.
-
Measure the total plasma IgE levels using a rat-specific IgE ELISA kit following the manufacturer's protocol.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats
Objective: To assess the effect of this compound on airway inflammation and hyperresponsiveness in a rat model of allergic asthma.
Materials:
-
Male Brown Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide
-
This compound
-
Whole-body plethysmography system
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for cell counting and differential analysis
Protocol:
-
Sensitization: On days 0 and 7, sensitize rats with an intraperitoneal injection of 1 mg of OVA emulsified in 200 mg of aluminum hydroxide in saline.
-
Challenge: From day 14 to day 20, expose the rats to an aerosol of 1% OVA in saline for 20 minutes daily.
-
Treatment: Administer this compound orally at the desired doses daily, starting from day 14, one hour before each OVA challenge.
-
Airway Hyperresponsiveness Measurement: On day 21, 24 hours after the last OVA challenge, measure airway hyperresponsiveness to inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, perform a BAL to collect airway inflammatory cells.
-
Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) in the BAL fluid.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: The IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for the Ovalbumin-induced allergic asthma model in rats.
Conclusion
This compound demonstrates potent and selective inhibition of the STAT6 signaling pathway, a critical regulator of IgE production. The data presented in this technical guide highlight the significant potential of this compound as a therapeutic agent for allergic diseases. Both in vitro and in vivo studies consistently show that this compound effectively suppresses Th2 differentiation and reduces IgE levels in established allergic models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of STAT6 inhibitors in the context of allergic inflammation. The continued exploration of compounds like this compound holds great promise for the development of novel, targeted therapies for patients suffering from IgE-mediated allergic conditions.
References
- 1. The production of IgE - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YM-341619, a STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). This pathway is fundamental to T helper 2 (Th2) cell differentiation and the subsequent allergic inflammatory responses. Consequently, STAT6 has emerged as a promising therapeutic target for allergic diseases such as asthma. YM-341619 is a potent and selective small molecule inhibitor of STAT6.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound on various aspects of the STAT6 signaling pathway has been quantified in several studies. The following table summarizes the key IC50 values.
| Assay | Cell Type/System | IC50 Value | Reference |
| STAT6 Activation | Not Specified | 0.70 nM | [1][2][3] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T cells | 0.28 nM | [1][2][3] |
| IL-4-induced STAT6 Luciferase Reporter Gene Activity | FW4 cells | 1.5 nM | [1] |
Signaling Pathway and Inhibitory Action of this compound
The following diagram illustrates the IL-4 induced STAT6 signaling pathway and the point of inhibition by this compound.
Caption: IL-4/STAT6 signaling pathway and inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for three key in vitro assays to assess the inhibitory effect of this compound on STAT6.
STAT6 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the IL-4-induced phosphorylation of STAT6.
Experimental Workflow:
Caption: Western Blot workflow for STAT6 phosphorylation.
Materials:
-
Cell Line: Jurkat T cells or other suitable cell line expressing STAT6.
-
Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Recombinant Human IL-4, this compound, DMSO, RIPA buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli sample buffer.
-
Antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6, Mouse anti-β-actin (or other loading control).
-
Equipment: Cell culture incubator, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.
Protocol:
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Serum Starvation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Before treatment, serum-starve the cells for 4-6 hours in RPMI-1640 with 0.5% FBS.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute to desired concentrations in serum-free media. Pre-incubate the cells with this compound or vehicle (DMSO) for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with 20 ng/mL of IL-4 for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p-STAT6, anti-STAT6, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize p-STAT6 levels to total STAT6 and the loading control.
-
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 in response to IL-4 and its inhibition by this compound.[4][5][6]
Experimental Workflow:
Caption: STAT6 Reporter Gene Assay workflow.
Materials:
-
Cell Line: HEK293T or a similar easily transfectable cell line.
-
Plasmids: STAT6 expression vector, STAT6-responsive firefly luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.
-
Reagents: DMEM, FBS, Penicillin-Streptomycin, Transfection reagent (e.g., Lipofectamine), Recombinant Human IL-4, this compound, DMSO, Dual-Luciferase Reporter Assay System.
-
Equipment: Cell culture incubator, luminometer.
Protocol:
-
Transfection: Co-transfect HEK293T cells with the STAT6 expression vector, STAT6-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.
-
IL-4 Stimulation: Add IL-4 to a final concentration of 10 ng/mL to the appropriate wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the IL-4 stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
STAT6 DNA Binding Assay (ELISA-based)
This assay quantifies the binding of activated STAT6 to its specific DNA consensus sequence and the inhibitory effect of this compound.
Logical Relationship of Assays:
Caption: Logical flow of STAT6 activation and corresponding assays.
Materials:
-
Kit: STAT6 Transcription Factor Assay Kit (commercially available).
-
Cell Line: A cell line responsive to IL-4, such as Jurkat or A549.
-
Reagents: Cell culture medium, FBS, Penicillin-Streptomycin, Recombinant Human IL-4, this compound, DMSO, Nuclear Extraction Buffer.
-
Equipment: Cell culture incubator, centrifuge, microplate reader.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound and IL-4 as described in the STAT6 Phosphorylation Assay protocol.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells using a nuclear extraction kit or buffer system.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
ELISA Assay:
-
Follow the manufacturer's protocol for the STAT6 Transcription Factor Assay Kit.
-
Typically, this involves adding equal amounts of nuclear extract to wells of a microplate pre-coated with an oligonucleotide containing the STAT6 consensus binding site.
-
Incubate to allow STAT6 to bind to the DNA.
-
Wash away unbound proteins.
-
Add a primary antibody specific for STAT6.
-
Wash and add a HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of STAT6 DNA binding for each concentration of this compound.
-
Determine the IC50 value from a dose-response curve.
-
These detailed protocols provide a robust framework for the in vitro characterization of this compound as a STAT6 inhibitor. By employing these assays, researchers can effectively evaluate the potency and mechanism of action of this compound and other potential STAT6 inhibitors in a drug discovery and development setting.
References
Application Notes and Protocols: Preparation of YM-341619 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of YM-341619 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and orally active STAT6 inhibitor, crucial for research in allergic diseases such as asthma.[1]
Compound Information
A summary of the essential chemical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 458.44 g/mol | [1] |
| CAS Number | 643082-52-4 | [1] |
| Formula | C22H21F3N4O3 | |
| Purity | >98% (Recommended) | - |
| Appearance | Crystalline solid | - |
| Solvent | DMSO | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO (Biotechnology grade or higher)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4584 mg of this compound.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
To continue the example, add 100 µL of DMSO to the 0.4584 mg of this compound.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Calculations for Stock Solution Preparation:
The following formula can be used to calculate the required mass of this compound for a desired concentration and volume:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x 458.44 g/mol
-
Mass (g) = 0.00045844 g
-
Mass (mg) = 0.45844 mg
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
-
Dispose of all waste materials according to institutional and local regulations.
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the STAT6 signaling pathway.
Caption: this compound inhibits STAT6 phosphorylation.
References
Optimal dosage of YM-341619 for oral administration in rat asthma models
Optimal Dosage of YM-341619 for Oral Administration
These application notes provide a comprehensive guide for researchers utilizing this compound, a potent and orally active STAT6 inhibitor, in rat models of allergic asthma. The provided protocols and data summaries are intended for researchers, scientists, and drug development professionals.
This compound has demonstrated efficacy in suppressing key markers of allergic inflammation in preclinical rat asthma models. It selectively inhibits the differentiation of CD4+ T-cells into the Th2 subset, a critical driver of the asthmatic inflammatory cascade.[1][2] Oral administration of this compound has been shown to dose-dependently reduce plasma IgE levels, suppress the production of Th2 cytokines such as IL-4 and IL-13, and inhibit eosinophil accumulation in the lungs and airway hyperresponsiveness (AHR).[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of orally administered this compound in various rat asthma models. These data are compiled from studies utilizing dinitrophenol (DNP)-Ascaris-sensitized rats and ovalbumin (OVA)-sensitized rats.
Table 1: Effect of this compound on Plasma IgE and Cytokine Production in DNP-Ascaris-Sensitized Rats
| Dosage (mg/kg, p.o.) | Change in Plasma IgE Level | Change in IL-4 Production | Change in IL-13 Production | Change in IFN-γ Production |
| 0.003 - 0.03 | Dose-dependent reduction | Tendency to decrease | Dose-dependent decrease (up to 57%) | No significant effect |
| ED₅₀ | 0.026 mg/kg | - | - | - |
Data compiled from studies on DNP-Ascaris-sensitized rats.[3]
Table 2: Effect of this compound on Eosinophil Accumulation and Airway Hyperresponsiveness in Ovalbumin-Sensitized Rats
| Dosage (mg/kg, p.o.) | Effect on Eosinophil Accumulation in the Lung | Effect on Airway Hyperresponsiveness (AHR) |
| 0.003 - 3 | Dose-dependent suppression | - |
| 0.3 - 3 | - | Dose-dependent suppression |
Data compiled from studies on ovalbumin-sensitized rats.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving the oral administration of this compound in a rat model of ovalbumin-induced asthma.
Ovalbumin (OVA)-Induced Asthma Model in Rats
This protocol describes the sensitization and challenge of rats with ovalbumin to induce an allergic asthma phenotype.[4][5][6][7]
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) gel
-
Sterile saline (0.9% NaCl)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 ml of sterile saline.
-
-
Challenge:
-
From day 14 to day 21, challenge the sensitized rats by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes daily using a nebulizer.
-
Oral Administration of this compound
This protocol outlines the procedure for administering this compound orally to rats using gavage.[1][2][3][8]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.003, 0.03, 0.3, 3 mg/ml). Ensure the solution is homogenous before each administration.
-
-
Oral Gavage:
-
Administer the prepared this compound solution or vehicle control orally to the rats once daily, starting from day 14 (the first day of OVA challenge) until the end of the experiment.
-
The volume of administration should be based on the rat's body weight (typically 1-2 ml/kg).
-
Gently restrain the rat, insert the gavage needle into the esophagus, and slowly administer the solution. Monitor the animal for any signs of distress.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR can be assessed by measuring the changes in lung function in response to a bronchoconstrictor like methacholine (B1211447).[9][10][11][12][13]
Materials:
-
Whole-body plethysmograph
-
Methacholine chloride
-
Nebulizer
Procedure:
-
24 hours after the final OVA challenge, place the rats in the whole-body plethysmograph and allow them to acclimatize.
-
Record baseline respiratory parameters.
-
Expose the rats to aerosolized saline (vehicle control) followed by increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/ml).
-
Measure respiratory parameters such as enhanced pause (Penh), tidal volume, and respiratory rate for 3-5 minutes after each nebulization.
-
Calculate the percentage increase in Penh from baseline for each methacholine concentration to determine the level of AHR.
Bronchoalveolar Lavage (BAL) and Eosinophil Quantification
This protocol is for collecting bronchoalveolar lavage fluid (BALF) to quantify inflammatory cells, particularly eosinophils.[14][15][16][17][18]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Diff-Quik or Wright-Giemsa stain
Procedure:
-
Following the AHR measurement, euthanize the rats.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 ml of ice-cold PBS into the lungs three times.
-
Pool the collected BALF and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa stain.
-
Perform a differential cell count by identifying at least 300 cells under a microscope to determine the percentage of eosinophils.
Measurement of IgE, IL-4, and IL-13 Levels
The levels of total IgE, IL-4, and IL-13 in the serum or plasma can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22][23]
Materials:
-
Rat IgE, IL-4, and IL-13 ELISA kits
-
Microplate reader
-
Blood collection tubes
Procedure:
-
Collect blood samples from the rats via cardiac puncture or tail vein.
-
Separate the serum or plasma by centrifugation.
-
Follow the manufacturer's instructions provided with the specific ELISA kits to quantify the concentrations of total IgE, IL-4, and IL-13.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation and downstream allergic responses.
Experimental Workflow for this compound Efficacy Testing
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 7. Bot Verification [pharmalegacy.com]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 10. atsjournals.org [atsjournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 16. Eosinophil chemotactic activity in bronchoalveolar lavage fluid obtained from Toxocara canis-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rndsystems.com [rndsystems.com]
- 20. medixbiochemica.com [medixbiochemica.com]
- 21. raybiotech.com [raybiotech.com]
- 22. Rat IL-4(Interleukin-4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Studying YM-341619's Effects on Th2 Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in the adaptive immune response, particularly in mediating allergic reactions and defense against extracellular parasites. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process driven by specific cytokines, primarily Interleukin-4 (IL-4). A key signaling pathway involved in this process is the IL-4/STAT6/GATA-3 axis. Dysregulation of Th2 differentiation is implicated in the pathophysiology of various allergic diseases, such as asthma and atopic dermatitis, making it a key target for therapeutic intervention.
YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting STAT6, this compound is expected to block the downstream signaling cascade initiated by IL-4, thereby inhibiting the differentiation of naive CD4+ T cells into Th2 cells. These application notes provide a comprehensive guide for researchers to study the effects of this compound on Th2 differentiation in vitro, utilizing suitable cell lines and robust experimental protocols.
Cell Lines Suitable for Th2 Differentiation Studies
The most physiologically relevant and recommended model for studying Th2 differentiation is the use of primary naive CD4+ T cells . These cells can be isolated from human peripheral blood or mouse spleens. While immortalized T cell lines such as Jurkat, MOLT-4, or H9 are available and can be used for general T cell activation studies, they often exhibit abnormal signaling pathways and may not reliably differentiate into a distinct Th2 phenotype with the characteristic cytokine secretion profile. Therefore, for studies focusing on the specific process of Th2 differentiation and the effects of inhibitors like this compound, primary cells are the gold standard.
Human Naive CD4+ T Cells:
-
Source: Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Isolation: Naive CD4+ T cells (CD4+CD45RA+CCR7+) can be isolated from PBMCs using negative selection magnetic bead-based kits. This method ensures that the target cells are not activated by antibody binding.
Mouse Naive CD4+ T Cells:
-
Source: Spleens from mice (e.g., C57BL/6 or BALB/c strains).
-
Isolation: Similar to human cells, naive CD4+ T cells (CD4+CD62L+CD44-) can be isolated from splenocytes using negative selection magnetic bead-based kits.
The IL-4/STAT6/GATA-3 Signaling Pathway in Th2 Differentiation
The differentiation of naive CD4+ T cells into Th2 cells is initiated by the cytokine IL-4. The binding of IL-4 to its receptor (IL-4R) on the surface of a naive T cell triggers a signaling cascade that is central to Th2 lineage commitment. This compound directly targets a key component of this pathway, STAT6.
Experimental Protocols
Protocol 1: Isolation of Naive CD4+ T Cells
Materials:
-
Human peripheral blood or mouse spleens
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Naive CD4+ T Cell Isolation Kit (Human or Mouse)
Procedure:
-
Prepare Single-Cell Suspension:
-
Human PBMCs: Isolate PBMCs from whole blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Mouse Splenocytes: Harvest spleens from mice and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
-
Isolate Naive CD4+ T Cells:
-
Follow the manufacturer's protocol for the respective naive CD4+ T cell isolation kit. This typically involves incubating the cell suspension with an antibody cocktail that labels unwanted cells, followed by magnetic separation.
-
-
Assess Purity:
-
Check the purity of the isolated naive CD4+ T cells by flow cytometry. For human cells, stain for CD4, CD45RA, and CCR7. For mouse cells, stain for CD4, CD62L, and CD44. A purity of >95% is recommended.
-
Protocol 2: In Vitro Th2 Differentiation Assay
Materials:
-
Isolated naive CD4+ T cells
-
24-well tissue culture plates
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Recombinant human or mouse IL-2
-
Recombinant human or mouse IL-4
-
Anti-IFN-γ antibody
-
This compound (and vehicle control, e.g., DMSO)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
Procedure:
-
Plate Coating: Coat the wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells with PBS before use.
-
Cell Seeding: Resuspend the isolated naive CD4+ T cells in complete RPMI medium and seed them into the anti-CD3 coated wells at a density of 1 x 10^6 cells/mL.
-
Th2 Polarizing Conditions: Add the following reagents to the wells to induce Th2 differentiation:
-
Soluble anti-CD28 antibody (e.g., 1-2 µg/mL)
-
Recombinant IL-2 (e.g., 20 U/mL)
-
Recombinant IL-4 (e.g., 10-50 ng/mL)
-
Anti-IFN-γ antibody (e.g., 1-10 µg/mL) to neutralize any endogenous IFN-γ that would inhibit Th2 differentiation.
-
-
Treatment with this compound: Add this compound at various concentrations to the designated wells. Include a vehicle control group.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cells and supernatants for analysis.
Protocol 3: Assessment of Th2 Differentiation
A. Cytokine Analysis by ELISA:
-
Collect the cell culture supernatants.
-
Use commercially available ELISA kits to quantify the concentration of Th2 cytokines (IL-4, IL-5, and IL-13).
-
Follow the manufacturer's instructions for the ELISA procedure.
B. Intracellular Cytokine Staining and Flow Cytometry:
-
Restimulate the differentiated T cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Stain the cells with a surface marker antibody (e.g., anti-CD4).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (IL-4, IL-5, IL-13) and the master transcription factor GATA-3.
-
Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells.
C. GATA-3 Expression Analysis by RT-qPCR:
-
Extract total RNA from the differentiated T cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for GATA-3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative expression of GATA-3 mRNA.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on Th2 differentiation.
Application Notes and Protocols for YM-341619 in Airway Hyperresponsiveness Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of YM-341619, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT-6), for studying airway hyperresponsiveness (AHR). This compound effectively suppresses Th2-mediated immune responses, making it a valuable tool for investigating allergic asthma and other respiratory diseases characterized by AHR. This document outlines the mechanism of action of this compound, detailed protocols for inducing AHR in a rat model, methods for assessing airway function, and relevant quantitative data to guide experimental design.
Introduction
Airway hyperresponsiveness, a hallmark of asthma, is an exaggerated bronchoconstrictor response to various stimuli.[1][2] The T helper 2 (Th2) inflammatory cascade plays a crucial role in the pathogenesis of allergic AHR, with cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) being central mediators.[3] These cytokines signal through the STAT-6 pathway, leading to the differentiation of Th2 cells, production of IgE, and recruitment of eosinophils, all of which contribute to airway inflammation and hyperreactivity.[3][4]
This compound is a novel, orally bioavailable pyrimidine-5-carboxamide derivative that potently inhibits STAT-6 activation.[5] By selectively targeting STAT-6, this compound suppresses the differentiation of CD4+ T cells into the Th2 subset, thereby mitigating the downstream effects of the Th2 response.[4] This makes this compound a powerful pharmacological tool for dissecting the role of the STAT-6 pathway in AHR and for evaluating the therapeutic potential of STAT-6 inhibition.
Mechanism of Action: The IL-4/IL-13/STAT-6 Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptors on the surface of immune cells initiates a signaling cascade that is central to the Th2 inflammatory response. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT-6. Phosphorylated STAT-6 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, promoting the expression of genes critical for Th2 differentiation and function, such as GATA-3. This compound exerts its inhibitory effect by preventing the activation of STAT-6.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | IC50 | Reference |
| STAT-6 Activation | - | 0.7 nM | [5] |
| Th2 Differentiation | Mouse Spleen T cells | 0.28 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma
| Parameter | Dosage (p.o.) | Effect | Reference |
| Plasma IgE Level | 0.003-0.03 mg/kg | Dose-dependent reduction | [4] |
| Eosinophil Accumulation in Lung | 0.003-3 mg/kg | Dose-dependent suppression | [4] |
| Airway Hyperresponsiveness | 0.3-3 mg/kg | Dose-dependent suppression | [4] |
| Antigen-induced Eosinophil Infiltration | 0.3 mg/kg | 71% inhibition | [5] |
Experimental Protocols
I. Induction of Airway Hyperresponsiveness in a Rat Model (Ovalbumin-Sensitized)
This protocol describes the induction of an allergic asthma phenotype in rats using ovalbumin (OVA) as the allergen.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline
-
Nebulizer system
Protocol Workflow:
Sensitization:
-
On days 0, 7, and 14, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL sterile saline.
-
A control group should receive i.p. injections of saline and aluminum hydroxide without OVA.
Challenge:
-
Starting on day 21, challenge the sensitized rats with aerosolized 1% (w/v) OVA in saline for 20 minutes, three times a week, for three weeks.
-
The control group should be challenged with aerosolized saline only.
This compound Administration:
-
This compound can be administered orally (p.o.) at the desired dose (e.g., 0.3-3 mg/kg) at a specified time before each OVA challenge, or as a single dose before the final assessment of airway hyperresponsiveness, depending on the experimental design.
-
The vehicle for this compound should be administered to the control and OVA-sensitized groups.
II. Assessment of Airway Hyperresponsiveness
Airway hyperresponsiveness can be assessed 24-48 hours after the final OVA challenge. Both invasive and non-invasive methods can be employed.
A. Invasive Measurement of Lung Resistance and Compliance
This method provides a direct and detailed assessment of airway mechanics.
Equipment:
-
Small animal ventilator (e.g., flexiVent)
-
Tracheal cannula
-
Anesthetics (e.g., ketamine/xylazine)
-
Nebulizer for methacholine (B1211447) delivery
Protocol:
-
Anesthetize the rat and perform a tracheostomy.
-
Insert a tracheal cannula and connect the animal to the small animal ventilator.
-
Administer aerosolized saline to establish a baseline measurement of lung resistance (RL) and dynamic compliance (Cdyn).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in RL and Cdyn at each concentration.
-
Data is typically expressed as the percentage change from baseline for each methacholine concentration.
B. Non-invasive Whole-Body Plethysmography
This method allows for the assessment of airway responsiveness in conscious, unrestrained animals.
Equipment:
-
Whole-body plethysmograph system (e.g., Buxco)
-
Nebulizer for methacholine delivery
Protocol:
-
Place the conscious, unrestrained rat in the main chamber of the plethysmograph and allow for a 10-15 minute acclimatization period.
-
Record baseline breathing parameters.
-
Expose the animal to aerosolized saline for a baseline measurement, followed by increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
The primary parameter measured is the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.
-
Data is presented as the fold-increase in Penh over baseline for each methacholine concentration.
Expected Outcomes
Administration of this compound is expected to dose-dependently inhibit the OVA-induced airway hyperresponsiveness. This will be evidenced by a reduction in the increase of lung resistance (invasive method) or Penh (non-invasive method) in response to methacholine challenge in the this compound-treated group compared to the vehicle-treated, OVA-sensitized group. Furthermore, a reduction in inflammatory markers such as eosinophil count in bronchoalveolar lavage fluid (BALF) and plasma IgE levels is anticipated.
Troubleshooting
-
High variability in AHR measurements: Ensure consistent animal handling, precise dosing of OVA and methacholine, and proper calibration of measurement equipment.
-
Low level of sensitization: Confirm the potency of the OVA and the proper emulsification with aluminum hydroxide.
-
This compound insolubility: Prepare fresh solutions of this compound for each administration and use appropriate vehicles as recommended by the manufacturer.
Conclusion
This compound is a valuable research tool for investigating the role of the STAT-6 signaling pathway in the pathophysiology of airway hyperresponsiveness. The protocols outlined in these application notes provide a framework for inducing and assessing AHR in a rat model and for evaluating the in vivo efficacy of this compound. These studies can contribute to a better understanding of allergic asthma and aid in the development of novel therapeutic strategies targeting the Th2 inflammatory cascade.
References
- 1. Dynamic airway constriction in rats: heterogeneity and response to deep inspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GATA-3 mRNA Expression Following YM-341619 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GATA-3 is a critical master transcription factor for the differentiation of T helper 2 (Th2) cells, which play a central role in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] The expression of GATA-3 drives the production of Th2-associated cytokines, including IL-4, IL-5, and IL-13.[2][3] Consequently, inhibiting GATA-3 expression or function is a promising therapeutic strategy for these conditions.[4]
YM-341619 has been identified as a potent and orally active inhibitor of STAT6, a key signaling molecule downstream of the IL-4 receptor.[5] By inhibiting STAT6, this compound effectively suppresses the IL-4-induced differentiation of T cells into Th2 cells.[1][5] A primary mechanism of this suppression is the downregulation of GATA-3 mRNA expression.[1][5]
These application notes provide a detailed protocol for measuring the in vitro effect of this compound on GATA-3 mRNA expression in T cells.
Signaling Pathway
The diagram below illustrates the IL-4 signaling pathway leading to GATA-3 expression and the inhibitory action of this compound. In this pathway, IL-4 binding to its receptor (IL-4R) activates Janus kinases (JAKs), which in turn phosphorylate STAT6.[6][7] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of GATA-3.[8][9] this compound specifically inhibits the phosphorylation and activation of STAT6, thereby blocking the downstream expression of GATA-3.
Experimental Data
The following table summarizes representative quantitative data on the effect of this compound on GATA-3 mRNA expression in IL-4-stimulated T cells. The data demonstrates a concentration-dependent decrease in GATA-3 mRNA levels with increasing concentrations of this compound.[5]
| Treatment Group | This compound Concentration (nM) | Relative GATA-3 mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 0.1 | 0.75 |
| This compound | 1.0 | 0.40 |
| This compound | 10 | 0.15 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow
The overall workflow for measuring GATA-3 mRNA expression after this compound treatment involves several key steps, as outlined in the diagram below.
Detailed Protocols
Cell Culture and Treatment
This protocol is based on methods for differentiating mouse spleen T cells into Th2 cells.[1]
Materials:
-
Mouse spleen T cells
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse IL-4
-
This compound (stock solution in DMSO)
-
Cell culture plates
Procedure:
-
Isolate naïve CD4+ T cells from mouse spleens using standard immunomagnetic separation techniques.
-
Plate the T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 nM) or vehicle control (DMSO) for 30 minutes at 37°C.[5]
-
Stimulate the cells with plate-bound anti-CD3 antibody (e.g., 5 µg/mL) and soluble anti-CD28 antibody (e.g., 2 µg/mL) in the presence of recombinant mouse IL-4 (e.g., 10 ng/mL) to induce Th2 differentiation.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells for RNA extraction.
RNA Extraction
This protocol outlines a general procedure for total RNA isolation from cultured cells using a column-based kit.[10]
Materials:
-
Harvested T cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
β-mercaptoethanol
-
Ethanol (B145695) (70% and 100%)
-
RNase-free water
Procedure:
-
Pellet the harvested T cells by centrifugation.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Lyse the cells using the lysis buffer provided in the RNA extraction kit, supplemented with β-mercaptoethanol.
-
Homogenize the lysate by passing it through a fine-gauge needle or using a commercial homogenizer.
-
Add an equal volume of 70% ethanol to the lysate and mix well.
-
Transfer the mixture to a spin column and centrifuge according to the manufacturer's instructions.
-
Perform the recommended wash steps with the provided wash buffers.
-
Elute the purified RNA with RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Purified total RNA
-
Reverse transcription kit (e.g., Bio-Rad iScript Reverse Transcription Supermix)[10]
-
RNase-free water
-
Thermal cycler
Procedure:
-
In an RNase-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit, following the manufacturer's protocol.
-
Adjust the final volume with RNase-free water.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., priming, reverse transcription, and inactivation steps).
-
The resulting cDNA can be stored at -20°C until use in qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the amplification and quantification of GATA-3 cDNA.
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix[11]
-
Forward and reverse primers for GATA-3 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Primer Sequences (Example):
-
GATA-3 Forward: 5'-GAACCGGCCCCTCATTAAG-3'[11]
-
GATA-3 Reverse: 5'-ATTTTTCGGTTTCTGGTCTGGAT-3'[11]
-
β-actin Forward: 5'-ACCGAGCGCGGCTACAG-3'[11]
-
β-actin Reverse: 5'-CTTAATGTCACGCACGATTTCC-3'[11]
Procedure:
-
Prepare the qRT-PCR reaction mixture by combining the master mix, forward and reverse primers, and diluted cDNA in a reaction plate.
-
Run the qRT-PCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[11][12]
-
Collect the fluorescence data at each cycle.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis
The relative expression of GATA-3 mRNA is typically calculated using the 2-ΔΔCt method.[11][13]
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (GATA-3) to the Ct value of the housekeeping gene (e.g., β-actin).
-
ΔCt = Ct(GATA-3) - Ct(housekeeping gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCt
-
This analysis will yield the fold change in GATA-3 mRNA expression in this compound-treated cells relative to the untreated control.
References
- 1. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GATA-3 promotes Th2 responses through three different mechanisms: induction of Th2 cytokine production, selective growth of Th2 cells and inhibition of Th1 cell-specific factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of GATA-3 nuclear import and phosphorylation: a novel mechanism of corticosteroid action in allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GATA 3 approach to treat type 2 inflammatory diseases | sterna biologicals [sterna-biologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic T-lymphocyte antigen-4 inhibits GATA-3 but not T-bet mRNA expression during T helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mcgill.ca [mcgill.ca]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of YM-341619
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-341619 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the STAT6 pathway, this compound effectively inhibits the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines involved in Type 2 helper T (Th2) cell differentiation and the pathogenesis of allergic diseases.[1][2] This document provides a summary of the preclinical pharmacokinetic data of this compound in various animal models and offers detailed protocols for conducting similar pharmacokinetic studies.
Mechanism of Action: Inhibition of the IL-4/STAT6 Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the IL-4-mediated STAT6 signaling pathway. Upon binding of IL-4 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the transcription of genes responsible for Th2 cell differentiation and function. This compound blocks the activation of STAT6, thereby preventing these downstream effects.[1][3][4][5]
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in mice, dogs, and monkeys following intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound [1]
| Parameter | Mouse (1 mg/kg) | Dog (0.5 mg/kg) | Monkey (1 mg/kg) |
| Cmax (ng/mL) | 80 | 29 | 16 |
| Tmax (h) | 0.5 | 1.2 | 1.7 |
| AUC(0-24) (ng·h/mL) | 462 | 146 | 517 |
| t1/2 (h) | 1.0 | 0.7 | 0.7 |
| Vd (mL/kg) | 3177 | 3334 | 1975 |
| Bioavailability (%) | 15 | 29 | 8 |
Table 2: Oral Pharmacokinetic Parameters of this compound in Mice
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F% |
| Not Specified | 80 | 0.5 | 114 | 25 |
Note: The oral dose for the mouse data in Table 2 was not specified in the available literature.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of a novel compound like this compound.
Experimental Protocols
The following are detailed, representative protocols for conducting pharmacokinetic studies of this compound. These protocols are based on standard practices in preclinical drug development and may require optimization for specific experimental conditions.
Protocol 1: Oral Pharmacokinetic Study in Mice
1. Animals:
-
Species: Male BALB/c mice (or other suitable strain)
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: At least 7 days prior to the study with free access to standard chow and water.
2. Formulation:
-
Prepare a suspension of this compound in a suitable vehicle. A common vehicle for oral gavage is 0.5% (w/v) carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween 80.[6][7]
-
The final concentration should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
3. Dosing:
-
Fast the mice for approximately 4 hours before dosing, with continued access to water.
-
Administer the this compound formulation via oral gavage using a suitable gavage needle.
-
Include a vehicle control group.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice until processing.
5. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Protocol 2: Intravenous Pharmacokinetic Study in Dogs
1. Animals:
-
Species: Male Beagle dogs
-
Age: 6-12 months
-
Weight: 8-12 kg
-
Acclimatization: At least 14 days prior to the study with free access to standard chow and water. Ensure animals are trained for restraint and blood collection procedures.
2. Formulation:
-
Prepare a sterile solution of this compound for intravenous administration. A common vehicle for IV injection is a solution of 5% dextrose in water (D5W) or saline, potentially with a co-solvent like PEG400 or Solutol HS-15 if solubility is a concern.[8]
-
The final concentration should be calculated based on the desired dose and a dosing volume of 1-2 mL/kg.
3. Dosing:
-
Fast the dogs overnight before dosing, with continued access to water.
-
Administer the this compound formulation as a single intravenous bolus injection or a short infusion via a catheter placed in a suitable vein (e.g., cephalic vein).
-
Flush the catheter with sterile saline after administration.
4. Blood Sampling:
-
Collect blood samples (approximately 1-2 mL) from a contralateral vein at the following time points: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice until processing.
5. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma
1. Method:
-
Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.[9][10][11][12]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an appropriate internal standard to a known volume of plasma (e.g., 50 µL).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in blank plasma.
-
Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis.
Metabolic Stability Assessment (In Vitro)
While specific metabolic pathways for this compound have not been detailed in the public literature, a standard approach to investigate its metabolic stability is through in vitro studies using liver microsomes.
Protocol 4: In Vitro Metabolic Stability in Liver Microsomes
1. Materials:
-
Liver microsomes from the species of interest (e.g., mouse, rat, dog, human).
-
This compound stock solution (e.g., in DMSO).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile for reaction termination.
2. Procedure:
-
Pre-incubate liver microsomes with this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the incubation.
These application notes and protocols provide a framework for the pharmacokinetic evaluation of this compound. Researchers should adapt these methodologies to their specific laboratory conditions and regulatory requirements.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of IL-4/STAT6 Signaling in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-341619 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage and handling of YM-341619 solutions to ensure their stability and efficacy in research and drug development applications. This compound is a potent and selective inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways. Maintaining the integrity of this compound solutions is critical for obtaining reproducible and reliable experimental results.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the phosphorylation and subsequent activation of STAT6. By doing so, it effectively blocks the downstream signaling cascade initiated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This inhibitory action prevents the differentiation of naive T helper cells into Th2 cells, a critical process in the pathogenesis of allergic and inflammatory diseases. The high specificity and potency of this compound make it a valuable tool for studying Th2-mediated immune responses and for the potential development of therapeutics for conditions like asthma and atopic dermatitis.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the IL-4/STAT6 signaling pathway and the point of inhibition by this compound.
Long-Term Storage and Stability of this compound Solutions
Proper storage of this compound is crucial to prevent degradation and ensure the compound's activity. The stability of this compound solutions is dependent on the solvent, storage temperature, and exposure to light.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | N/A | 2-8°C | Short-term (weeks) | Keep desiccated and protected from light. |
| -20°C | Up to 6 months | For longer-term storage, keep desiccated and protected from light. | ||
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Recommended for long-term storage. Aliquot into single-use volumes. | ||
| Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | Use on the same day | Prepare fresh from stock solution for each experiment.[1] |
Factors Affecting Stability
-
Temperature: Higher temperatures accelerate the degradation of this compound. Storage at or below -20°C is recommended for solutions.
-
Solvent: DMSO is a common solvent for creating stock solutions. However, for cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid cytotoxicity.
-
pH: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to maintain the pH of working solutions within a physiological range (pH 7.2-7.4).
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Store all forms of this compound in light-protected containers (e.g., amber vials).
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation and degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and a general procedure for assessing their stability.
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 483.56 g/mol . To prepare a 10 mM solution, you would dissolve 4.8356 mg in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparation of this compound Working Solution for In Vitro Assays
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically below 0.1%).
-
Prepare the working solution fresh for each experiment and use it on the same day.[1]
General Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general workflow for conducting a stability study of this compound solutions using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Environmental chambers for controlled temperature and humidity storage
-
Light-protected and clear vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Initial Analysis (Time Zero): Immediately after preparing the this compound solution, analyze an aliquot by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Aliquot the remaining solution into multiple vials. Store these vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperature; protected from light and exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it by HPLC using the established method.
-
Data Analysis: Compare the peak area and purity of this compound at each time point to the time-zero data. Calculate the percentage of this compound remaining and identify any new peaks corresponding to degradation products.
Conclusion
The stability of this compound solutions is critical for the validity of experimental outcomes. By adhering to the recommended storage conditions and handling protocols outlined in these application notes, researchers can minimize degradation and ensure the consistent performance of this potent STAT6 inhibitor. For long-term storage, it is recommended to store this compound as a solid at -20°C or as a concentrated stock solution in DMSO at -80°C. Working solutions should be prepared fresh for each use. When in doubt, a stability assessment using a validated analytical method like HPLC is advised.
References
Troubleshooting & Optimization
Troubleshooting YM-341619 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the STAT6 inhibitor, YM-341619, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve directly in my aqueous assay buffer. What should I do?
A1: this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a stock solution of this compound.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding the aqueous buffer to your DMSO stock drop-wise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.
-
Lower the Final Concentration: The final concentration of this compound in your assay may be too high for its aqueous solubility limit. Try reducing the final concentration to see if the compound remains in solution.
-
Increase the Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent-induced artifacts in your experiment (typically below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use Co-solvents: For in vivo studies, co-solvents are often used to improve the solubility of hydrophobic compounds in aqueous formulations.[1] These can sometimes be adapted for in vitro use, but their compatibility with your specific assay must be validated. Common co-solvents include PEG300 and Tween-80.[1]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines and assay types. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific system.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly reported solvent for this compound, other water-miscible organic solvents could potentially be used, such as ethanol (B145695) or dimethylformamide (DMF). However, the solubility of this compound in these solvents is not as well-documented, and their compatibility with your assay must be thoroughly tested. The toxicity of these alternative solvents should also be a key consideration.
Q5: Can I use sonication or gentle heating to improve the dissolution of this compound?
A5: Yes, sonication in a water bath and gentle warming (e.g., to 37°C) can be effective methods to aid in the dissolution of this compound in DMSO, especially when preparing a concentrated stock solution.[1] However, avoid excessive heat, as it may lead to degradation of the compound. Always visually inspect the solution to ensure that all solid material has dissolved.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observation | Source |
| DMSO | 50 mg/mL (109.07 mM) | Requires ultrasonic and warming to 60°C | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.5 mg/mL (5.45 mM) | Suspended solution, requires ultrasonic | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.45 mM) | Clear solution | [1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.45 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound can be found on the product datasheet).
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing. Avoid excessive heating.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Assessment of this compound
Objective: To determine the approximate aqueous solubility of a this compound DMSO stock solution in a specific buffer.
Materials:
-
Prepared this compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or a clear microplate
-
Vortex mixer
-
Nephelometer or a spectrophotometer capable of reading absorbance at a high wavelength (e.g., 600 nm) for turbidity measurement.
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant across all dilutions and include a vehicle control.
-
To a microcentrifuge tube or well of a microplate, add the required volume of aqueous buffer.
-
While vortexing or shaking, add the corresponding volume of the this compound DMSO stock to achieve the desired final concentration.
-
Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each solution for any signs of precipitation or turbidity.
-
For a quantitative assessment, measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm) with a spectrophotometer. An increase in light scattering or absorbance indicates precipitation.
-
The highest concentration that remains clear is an approximation of the kinetic solubility of this compound in your specific aqueous buffer.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
Technical Support Center: Optimizing YM-341619 for In Vitro T Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of YM-341619 for in vitro T cell culture experiments. The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T cells?
A1: this compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). In T cells, it functions by blocking the signaling cascade initiated by Interleukin-4 (IL-4). Specifically, upon IL-4 binding to its receptor, STAT6 is typically activated and promotes the differentiation of naive CD4+ T cells into T helper 2 (Th2) cells. This compound inhibits this process, thereby suppressing the production of Th2-associated cytokines such as IL-4 and IL-13.[1][2] This makes it a valuable tool for studying Th2-mediated immune responses and for the development of therapeutics for allergic diseases.
Q2: What is the recommended starting concentration of this compound for in vitro T cell culture?
A2: Based on available data, a starting concentration range of 0.1 nM to 10 nM is recommended for inhibiting Th2 differentiation in mouse spleen T cells.[1] The half-maximal inhibitory concentration (IC50) for inhibiting IL-4-induced Th2 differentiation has been reported to be as low as 0.28 nM .[1][3] The IC50 for direct STAT6 inhibition is approximately 0.70 nM .[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is this compound cytotoxic to T cells?
A3: There is limited publicly available data specifically detailing the cytotoxicity of this compound on primary T cells. However, a study on another selective STAT6 inhibitor showed a cellular cytotoxicity IC50 of >10,000 nM in Jurkat T cells, suggesting a potentially wide therapeutic window for this class of inhibitors.[4] Nevertheless, it is highly recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific T cell population.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How does this compound affect T cell differentiation?
A5: this compound selectively inhibits the differentiation of naive CD4+ T cells into the Th2 lineage.[2] It achieves this by blocking the IL-4/STAT6 signaling pathway, which is critical for the expression of GATA-3, the master transcription factor for Th2 differentiation.[1] Consequently, the production of Th2 cytokines like IL-4 and IL-13 is suppressed. It has been shown to not affect Th1 cell differentiation.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| STAT6 Inhibition (IC50) | Not specified | 0.70 nM | Inhibition of STAT6 activation | [1][3] |
| Th2 Differentiation Inhibition (IC50) | Mouse Spleen T cells | 0.28 nM | Inhibition of IL-4-induced Th2 differentiation | [1][3] |
| IL-4-induced STAT6 Luciferase Activity (IC50) | FW4 cells | 1.5 nM | Inhibition of STAT6 reporter gene activity | [1] |
| IL-4 Production and GATA-3 mRNA Expression | Mouse T cells | 0.1 - 10 nM | Concentration-dependent decrease | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Administration Route | Dosage | Effect | Reference |
| Oral | 0.003 - 0.03 mg/kg | Reduced plasma IgE levels | [2] |
| Oral | 0.003 - 3 mg/kg | Suppressed eosinophil accumulation in the lung | [2] |
Mandatory Visualization
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Th2 Differentiation of Mouse CD4+ T Cells
Materials:
-
Naive CD4+ T cells isolated from mouse spleen
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant mouse IL-4
-
Recombinant mouse IL-2
-
Anti-IFN-γ antibody
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Cell Preparation: Isolate naive CD4+ T cells from mouse spleens using a commercially available isolation kit.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T Cell Activation and Differentiation:
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Add recombinant mouse IL-4 (10-20 ng/mL).
-
Add recombinant mouse IL-2 (10-20 U/mL).
-
Add anti-IFN-γ antibody (10 µg/mL).
-
-
This compound Treatment: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations (e.g., 0.1, 1, 10 nM) to the respective wells. Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, harvest the cells and analyze Th2 differentiation by intracellular cytokine staining for IL-4 followed by flow cytometry, or by measuring IL-4 and IL-13 levels in the supernatant using ELISA. GATA-3 expression can be assessed by intracellular staining and flow cytometry or by qRT-PCR.
Protocol 2: T Cell Cytotoxicity Assay
Materials:
-
T cells (treated with this compound or vehicle control)
-
Target cells
-
Assay medium (e.g., RPMI-1640 without phenol (B47542) red, supplemented with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay, or a live/dead cell staining kit for flow cytometry)
-
96-well V-bottom or U-bottom plates
Procedure:
-
Cell Preparation:
-
Prepare effector T cells that have been cultured with different concentrations of this compound.
-
Prepare target cells (e.g., a tumor cell line or virally infected cells).
-
-
Cell Seeding:
-
Plate the target cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add the effector T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
-
Controls:
-
Spontaneous Release: Target cells with assay medium only.
-
Maximum Release: Target cells with a lysis buffer (provided in most kits).
-
Vehicle Control: T cells treated with the same concentration of DMSO as the this compound treated cells.
-
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
LDH Release Assay: Centrifuge the plate, transfer the supernatant to a new plate, and follow the manufacturer's instructions for the LDH assay.
-
Flow Cytometry-based Assay: Harvest the cells, stain with a live/dead cell marker, and acquire data on a flow cytometer.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. recludixpharma.com [recludixpharma.com]
Potential off-target effects of YM-341619 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-341619 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and provide clarity on the experimental use of this potent STAT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2][3] Its primary mechanism involves the inhibition of IL-4-induced STAT6 activation, which is a critical step in the Th2 immune response.[2][4] By blocking STAT6, this compound effectively suppresses the differentiation of T helper cells into Th2 cells, which are key mediators of allergic diseases.[1][4]
Q2: How selective is this compound for STAT6?
This compound demonstrates high selectivity for the STAT6 pathway. It has been shown to inhibit Th2 differentiation induced by IL-4 without affecting Th1 cell differentiation.[1][3] Specifically, it does not impact the production of IFN-γ or the expression of the Th1 transcription factor T-bet in T cells cultured with IL-12.[4] This selectivity makes it a valuable tool for studying STAT6-specific functions in allergic and inflammatory responses.
Q3: What are the expected effects of this compound in in vitro cellular assays?
In in vitro cellular assays, this compound is expected to:
-
Inhibit IL-4-induced STAT6-dependent reporter gene expression.[4]
-
Suppress the production of Th2 cytokines, such as IL-4 and IL-13.[1][4]
-
Decrease the expression of GATA-3 mRNA, a key transcription factor for Th2 differentiation, in T cells stimulated with IL-4.[4]
-
Inhibit the differentiation of mouse spleen T cells into Th2 cells.[1][4]
Q4: Has this compound been reported to have off-target effects?
Currently, there is a lack of published evidence detailing specific off-target molecular interactions of this compound. The available research highlights its potent and selective inhibition of the STAT6 pathway.[1][2][3][4] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. Researchers observing unexpected phenotypes that are inconsistent with STAT6 inhibition should consider performing control experiments to investigate this possibility.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell line with this compound treatment, even at concentrations expected to be selective for STAT6.
-
Potential Cause A: High solvent concentration.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
-
Potential Cause B: Cell line sensitivity.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line. Start with a broad range of concentrations and assess cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion).
-
-
Potential Cause C: Potential off-target effects.
-
Troubleshooting Step: To assess if the observed cytotoxicity is independent of STAT6, consider using a STAT6-deficient cell line or a cell line where STAT6 has been knocked down (e.g., using siRNA or CRISPR). If cytotoxicity persists in the absence of STAT6, it may indicate an off-target effect.
-
Issue 2: this compound is not inhibiting my IL-4-induced cellular response.
-
Potential Cause A: Inactive compound.
-
Troubleshooting Step: Verify the proper storage of the this compound stock solution (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions from a new stock if necessary. Confirm the activity of the compound in a well-established positive control assay, such as an IL-4-induced STAT6 phosphorylation assay.
-
-
Potential Cause B: Suboptimal experimental conditions.
-
Troubleshooting Step: Optimize the concentration of IL-4 and the timing of this compound pre-incubation. A pre-incubation period of 30 minutes before IL-4 stimulation has been shown to be effective.[1]
-
-
Potential Cause C: STAT6-independent pathway.
-
Troubleshooting Step: Confirm that your cellular response of interest is indeed mediated by STAT6. Use a positive control inhibitor known to block your observed phenotype, or use genetic approaches like STAT6 knockdown to validate the pathway's dependence on STAT6.
-
Issue 3: I am observing effects of this compound in a cell line that does not express STAT6.
-
Potential Cause: Off-target activity.
-
Troubleshooting Step: This is a strong indicator of a potential off-target effect. To begin characterizing this, you could perform a screen to identify the potential off-target protein. This might involve techniques like affinity chromatography with immobilized this compound followed by mass spectrometry to identify binding partners. Comparing the gene expression profiles of treated versus untreated STAT6-negative cells could also provide clues about the affected pathways.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for STAT6 activation | 0.70 nM | Not specified | [1][2][3] |
| IC50 for Th2 differentiation | 0.28 nM | Mouse spleen T cells | [1][2][3] |
| IC50 for STAT6 luciferase activity | 1.5 nM | FW4 cells | [1] |
| ED50 for IgE production suppression (in vivo) | 0.026 mg/kg | DNP-Ascaris-sensitized rats | [1] |
Experimental Protocols
Protocol: In Vitro Murine Th2 Cell Differentiation Assay
This protocol is a general guideline for assessing the effect of this compound on the differentiation of naive CD4+ T cells into Th2 cells.
Materials:
-
Spleens from C57BL/6 mice
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine IL-2
-
Recombinant murine IL-4
-
Anti-mouse CD3e antibody
-
Anti-mouse CD28 antibody
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Isolate naive CD4+ T cells: Isolate splenocytes from mouse spleens and enrich for naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Plate coating: Coat a 96-well plate with anti-mouse CD3e antibody (e.g., at 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell plating: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3e coated plate.
-
Treatment:
-
Add anti-mouse CD28 antibody (e.g., at 1 µg/mL).
-
Add recombinant murine IL-2 (e.g., at 20 U/mL).
-
For Th2 differentiation, add recombinant murine IL-4 (e.g., at 10 ng/mL).
-
Add this compound at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytokine analysis: Collect the culture supernatant and measure the concentration of IL-4 and IFN-γ using ELISA to assess Th2 and Th1 differentiation, respectively.
-
Gene expression analysis: Harvest the cells and extract RNA. Perform RT-qPCR to measure the expression of Th2-specific (GATA-3, IL-4) and Th1-specific (T-bet, IFN-γ) transcription factors and cytokines.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing YM-341619 instability in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of YM-341619 in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the IL-4-induced phosphorylation of STAT6, which in turn suppresses the differentiation of T helper (Th) cells into the Th2 subtype.[3][4] This makes it a valuable tool for studying allergic diseases and other Th2-mediated inflammatory conditions.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the integrity of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended storage conditions for this compound stock solutions.[1]
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: My this compound solution has changed color. What should I do?
A change in the color of your stock or working solution is often an indicator of chemical degradation or oxidation. This can be triggered by exposure to light, air, or reactive impurities. It is strongly advised not to use a discolored solution and to prepare a fresh one from a solid compound.
Q4: I am observing precipitation in my this compound stock solution after thawing. How can I address this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To mitigate this:
-
Ensure Complete Dissolution: Before preparing aliquots, ensure the compound is fully dissolved in the solvent. Gentle warming and vortexing can aid this process.
-
Optimal Concentration: Storing solutions at extremely high concentrations can increase the likelihood of precipitation. Consider storing stocks at a slightly lower concentration.
-
Proper Thawing: Thaw frozen stocks slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
Troubleshooting Guide: this compound Instability in Long-Term Experiments
Issue: Inconsistent or diminishing effects of this compound are observed in experiments lasting several days.
This is a common challenge when working with small molecule inhibitors in long-term cell culture. The following troubleshooting steps can help identify and address the potential instability of this compound in your experimental setup.
Potential Cause 1: Degradation in Aqueous Solution/Cell Culture Medium
Small molecules can be susceptible to degradation in aqueous environments, and components of cell culture media can sometimes react with the compound.
Solutions:
-
Frequent Media Changes: For multi-day experiments, replenish the cell culture medium containing freshly diluted this compound every 24-48 hours. This ensures a more consistent concentration of the active compound.
-
Assess Stability in Your System: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
Protect from Light: Some compounds are light-sensitive. Protect your plates and solutions from direct light exposure by using amber vials and minimizing light exposure during handling.
Potential Cause 2: Adsorption to Labware
Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the medium.
Solutions:
-
Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein and small molecule binding.
-
Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the medium can help reduce non-specific binding. However, this should be tested for its effect on your specific cell line.
Potential Cause 3: Cellular Metabolism
Cells can metabolize small molecules, leading to a decrease in the active compound's concentration over time.
Solutions:
-
Higher Seeding Density: A very high cell density might lead to faster compound metabolism. Consider optimizing your cell seeding density.
-
Metabolism-Deficient Cell Lines: If available, using cell lines with lower metabolic activity for the relevant enzymes could be an option for mechanistic studies.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-binding microcentrifuge tubes
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to your final experimental concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation:
-
Dispense aliquots of the working solutions into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At each time point, remove one aliquot for each condition.
-
Immediately process the t=0 sample.
-
For subsequent time points, stop the degradation process by adding 3 volumes of ice-cold acetonitrile (B52724) to the sample. This will precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of this compound remaining.
-
The percentage of this compound remaining at each time point is calculated relative to the t=0 sample.
-
Data Presentation:
The results of the stability study can be summarized in a table:
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with 10% Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Table 2: Example data table for this compound stability assessment.
Visualizations
Signaling Pathway of this compound Action
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Troubleshooting Logic for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
References
How to minimize YM-341619 lot-to-lot variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variability of YM-341619 in experimental results. By implementing the following troubleshooting guides and best practices, you can ensure the consistency and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AS1617612, is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the phosphorylation and activation of STAT6, a key transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways.[3][4] This inhibition effectively suppresses the differentiation of T helper 2 (Th2) cells, which play a central role in allergic diseases.[1][4]
Q2: What are the common causes of lot-to-lot variability with research compounds like this compound?
Lot-to-lot variability in chemical compounds can arise from several factors during the manufacturing process.[5] These include:
-
Purity Differences: Minor variations in the final purity of the compound.
-
Impurity Profiles: Presence of different types or levels of trace impurities.
-
Physical Properties: Differences in crystallinity, particle size, or solvation state.
-
Residual Solvents: Varying levels of solvents remaining from the synthesis and purification steps.[5]
-
Storage and Handling: Degradation due to improper storage conditions, such as exposure to light or temperature fluctuations.[5]
Q3: We are seeing a decrease in the inhibitory effect of this compound on our target cells with a new lot. What could be the cause?
A decrease in potency can be attributed to several factors. First, verify the accuracy of the concentration of your stock solution. Improper dissolution or errors in dilution can lead to a lower effective concentration. If the concentration is correct, the issue might stem from the new lot itself. A lower purity level or the presence of inactive isomers in the new batch could be the cause. It is also crucial to rule out degradation of the compound; review your storage and handling procedures to ensure they align with the manufacturer's recommendations.
Q4: How should I properly store and handle this compound to maintain its stability?
To ensure the stability and activity of this compound, adhere to the following storage guidelines:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]
-
Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]
Avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing inconsistent results between different lots of this compound, follow this troubleshooting workflow:
Step 1: Verify Experimental Parameters
Before assuming lot-to-lot variability, meticulously review your experimental setup. Confirm the accuracy of all reagent concentrations, incubation times, and cell densities. Ensure that all equipment is properly calibrated.
Step 2: Compare Certificates of Analysis (CoA)
Request and compare the CoAs for the old and new lots of this compound. Pay close attention to the following parameters:
| Parameter | What to Look For |
| Purity (by HPLC) | A significant difference in the purity percentage between lots. |
| Impurity Profile | The presence of new or a higher percentage of existing impurities. |
| Appearance | Any change in the physical appearance of the compound (e.g., color, texture). |
| Solubility Data | Discrepancies in the reported solubility in various solvents. |
Step 3: Perform a Side-by-Side Comparison
Conduct a direct comparison of the old and new lots in a key functional assay. This will help to quantify any differences in biological activity.
Example: In Vitro STAT6 Inhibition Assay
-
Objective: To compare the potency (IC50) of the old and new lots of this compound.
-
Methodology:
-
Prepare stock solutions of both lots in DMSO at the same concentration.
-
Plate cells known to respond to IL-4 (e.g., mouse spleen T cells).
-
Pre-treat the cells with a serial dilution of each lot of this compound for 30 minutes.[1][6]
-
Stimulate the cells with a constant concentration of IL-4.
-
After an appropriate incubation period, measure the level of STAT6 activation (e.g., via a luciferase reporter assay or by quantifying downstream gene expression like GATA-3).[1][6]
-
Calculate the IC50 value for each lot.
-
Step 4: Chemical Analysis (If Necessary)
If the functional assay confirms a significant difference, and the CoA does not provide a clear explanation, consider performing an independent chemical analysis. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the purity and identify potential impurities.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo studies.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
Protocol 2: In Vivo Formulation
-
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
-
Materials:
-
This compound stock solution in DMSO
-
Corn oil
-
-
Procedure:
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the this compound mechanism of action and a recommended workflow for managing lot-to-lot variability.
Caption: Mechanism of action of this compound in the IL-4/STAT6 signaling pathway.
Caption: Recommended workflow for qualifying a new lot of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Mitigating potential cytotoxicity of YM-341619 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YM-341619, a potent STAT6 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to cytotoxicity at high concentrations and provide detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] It functions by inhibiting the phosphorylation of STAT6, a critical step in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3] Activated STAT6 translocates to the nucleus and regulates the transcription of genes involved in T helper 2 (Th2) cell differentiation, which plays a central role in allergic and inflammatory responses.[4] By blocking STAT6 activation, this compound effectively suppresses Th2-mediated immune responses.
Q2: What are the known effective concentrations of this compound?
This compound is highly potent, with reported IC50 values in the nanomolar range for its biological effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Assay | Cell Type/System | IC50 / Effective Concentration |
| STAT-6 Activation Inhibition | - | 0.70 nM[1][2] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T cells | 0.28 nM[1][2] |
| IL-4-induced STAT6 Luciferase Activity | FW4 cells | 1.5 nM[1] |
| Suppression of IgE Production (in vivo) | DNP-Ascaris-sensitized rats | ED50: 0.026 mg/kg[1] |
Q3: Is this compound known to be cytotoxic at high concentrations?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at high concentrations. As with many small molecule inhibitors, off-target effects and cytotoxicity can occur at concentrations significantly higher than the effective dose required for target inhibition.[5][6] It is imperative for researchers to empirically determine the cytotoxic profile of this compound in their specific experimental system.
Q4: What are the potential causes of cytotoxicity when using small molecule inhibitors like this compound at high concentrations?
Potential causes of cytotoxicity with small molecule inhibitors can include:
-
Off-target effects: At high concentrations, the inhibitor may bind to other kinases or cellular targets, leading to unintended biological consequences and toxicity.[5][6]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium below the tolerance level of the specific cell line (typically <0.5%).
-
Compound precipitation: Poor solubility at high concentrations can lead to the formation of precipitates that can be toxic to cells.
-
Induction of apoptosis or necrosis: High concentrations of a compound can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various mechanisms.
Troubleshooting Guide: Mitigating Potential Cytotoxicity
This guide provides a systematic approach to identifying and mitigating potential cytotoxicity associated with this compound at high concentrations.
Issue: I am observing a significant decrease in cell viability after treating with this compound.
Troubleshooting Steps:
-
Determine the Therapeutic Window: The first step is to establish the concentration range at which this compound effectively inhibits STAT6 signaling without causing significant cytotoxicity. This can be achieved by performing parallel dose-response experiments for efficacy and cytotoxicity.
-
Efficacy Assay: Measure the inhibition of a downstream marker of STAT6 activation (e.g., phosphorylation of STAT6, expression of a STAT6-dependent gene) across a range of this compound concentrations.
-
Cytotoxicity Assays: Concurrently, assess cell viability using at least two different methods to obtain a comprehensive understanding of the compound's effect on cell health. Recommended assays include:
-
Metabolic Activity Assay (e.g., MTT or resazurin): Measures the metabolic activity of viable cells.
-
Membrane Integrity Assay (e.g., LDH release): Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining): Differentiates between viable, apoptotic, and necrotic cells.
-
-
-
Optimize Experimental Conditions:
-
Concentration: Use the lowest concentration of this compound that achieves the desired level of STAT6 inhibition. Based on its high potency, concentrations in the low nanomolar range should be sufficient for on-target effects.
-
Incubation Time: Reduce the duration of exposure to the compound. A time-course experiment can help determine the minimum time required to observe the desired biological effect.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to ensure that the observed effects are not due to solvent toxicity.
-
Compound Solubility: Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions from a stock solution.
-
-
Investigate the Mechanism of Cell Death: If cytotoxicity is observed, understanding the underlying mechanism can provide further insights. An apoptosis assay can help determine if the cells are undergoing programmed cell death or necrosis.
Data Interpretation and Decision Making:
| Efficacy Assay Result | Cytotoxicity Assay Result | Interpretation & Action |
| Potent Inhibition | No significant cytotoxicity | The compound is effective and non-toxic at the tested concentrations. Proceed with your experiments within this concentration range. |
| Potent Inhibition | Cytotoxicity observed at high concentrations | A therapeutic window exists. Determine the optimal concentration that provides maximal efficacy with minimal cytotoxicity. |
| Potent Inhibition | Cytotoxicity observed at all effective concentrations | The on-target effect may be linked to cell death in your specific cell type. Consider using a lower, non-toxic concentration or exploring alternative inhibitors. Re-evaluate the role of STAT6 in your cellular model. |
| No Inhibition | Cytotoxicity observed | The observed cytotoxicity is likely due to off-target effects. The compound is not suitable for your experiment at these concentrations. |
| No Inhibition | No significant cytotoxicity | The compound is not effective in your system at the tested concentrations. Verify the activity of your compound stock and the experimental setup. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls, following the kit's instructions.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well sterile tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of YM-341619 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of the STAT6 inhibitor, YM-341619.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in different animal species?
A1: The oral bioavailability of this compound has been reported to vary across different species. In mice, the bioavailability is approximately 15-25%, in dogs it is around 29%, and in monkeys, it is about 8%.[1] This variability is common in preclinical studies and can be influenced by factors such as metabolism and gastrointestinal physiology.
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: Like many small molecule inhibitors, the oral bioavailability of this compound can be limited by several factors. These may include poor aqueous solubility, potential first-pass metabolism in the liver, and efflux by intestinal transporters. The high in vitro hepatic clearance observed in human liver microsomes suggests that metabolism is a significant factor.[1]
Q3: Are there general strategies to improve the bioavailability of STAT6 inhibitors like this compound?
A3: Yes, several strategies can be employed to enhance the oral bioavailability of small molecule inhibitors. For STAT6 inhibitors, which are often peptidomimetic or highly charged, reformulation to improve cell permeability and metabolic stability is a key approach.[2][3] Novel formulations that are not based on a peptidomimetic backbone or charged moieties are being developed to overcome these limitations.[2][3] Additionally, lipid-based drug delivery systems and the use of excipients that enhance solubility and reduce metabolic degradation can be effective.
Q4: What formulation of this compound has been successfully used for oral administration in animal studies?
A4: A suspended solution is a commonly used formulation for oral gavage in animal studies. A specific protocol involves using a combination of DMSO, PEG300, Tween-80, and saline to create a vehicle for this compound.[4][5] This formulation aims to keep the compound in suspension to allow for consistent dosing.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent plasma concentrations of this compound after oral administration. | Improper formulation: The compound may not be adequately suspended, leading to inaccurate dosing. | Optimize the formulation: Ensure the suspended solution is homogeneous. Vortex the suspension vigorously before each administration. Consider preparing the formulation fresh daily to ensure stability.[6] |
| Poor absorption: The inherent properties of this compound may limit its absorption from the gastrointestinal tract. | Modify the vehicle: Experiment with different excipients known to enhance solubility and absorption of poorly soluble drugs. Options include using lipid-based formulations or cyclodextrins.[5][7] | |
| Rapid metabolism: this compound may be undergoing extensive first-pass metabolism. | Consider co-administration with a metabolic inhibitor (use with caution): In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor could help determine the impact of metabolism. This approach requires careful consideration of potential drug-drug interactions and is not a standard practice for all studies. | |
| Difficulty in dissolving or suspending this compound in the vehicle. | Poor solubility of the compound. | Use of co-solvents and surfactants: The recommended formulation uses DMSO as a co-solvent and Tween-80 as a surfactant to aid in creating a uniform suspension.[4][5] Gentle warming and sonication can also be employed to facilitate dissolution in the initial solvent (e.g., DMSO) before adding other components.[6] |
| Adverse effects observed in animals after oral gavage. | Irritation from the vehicle: Some components of the formulation, like DMSO, can cause irritation at high concentrations. | Minimize the concentration of potentially irritating excipients: Use the lowest effective concentration of DMSO. Ensure the final formulation is well-tolerated by conducting a small pilot study with the vehicle alone. |
| Improper gavage technique: Incorrect administration can lead to aspiration or injury. | Ensure proper training and technique: Use appropriately sized gavage needles with a rounded tip. Measure the correct insertion length for each animal. Administer the formulation slowly and observe the animal for any signs of distress after the procedure.[8][9][10][11] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in various animal models.
| Species | Dose & Route | AUC (0-24h) (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 1 mg/kg i.v. | 462 | 80 | 0.5 | 1.0 | - | [1] |
| Mouse | - | 114 | 80 | 0.5 | 1.0 | 25 | [4][5] |
| Dog | 0.5 mg/kg i.v. | 146 | 29 | 1.2 | 0.7 | - | [1] |
| Monkey | 1 mg/kg i.v. | 517 | 16 | 1.7 | 0.7 | - | [1] |
| Mouse | - | - | - | - | - | 15 | [1] |
| Dog | - | - | - | - | - | 29 | [1] |
| Monkey | - | - | - | - | - | 8 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspended Solution for Oral Gavage[4][5]
This protocol outlines the preparation of a 2.5 mg/mL suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Dissolve this compound in DMSO to create a 25 mg/mL stock solution. Gentle warming and sonication may be used to aid dissolution.
-
-
Prepare the final formulation (example for 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture vigorously to ensure a uniform suspension.
-
-
Administration:
-
Vortex the suspension immediately before each use to ensure homogeneity.
-
Administer the formulation to the animals via oral gavage at the desired dosage.
-
Protocol 2: Oral Gavage Procedure in Mice[8][9][10][11]
This protocol provides a general guideline for performing oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a rounded tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the formulation to administer. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[8]
-
-
Gavage Needle Measurement:
-
Restraint:
-
Firmly restrain the mouse by grasping the loose skin over the neck and back (scruffing) to immobilize the head. The mouse's body should be held in a vertical position.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the correct position (at the pre-measured depth), slowly depress the syringe plunger to administer the formulation.
-
-
Post-Procedure:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Visualizations
Caption: Workflow for formulation, administration, and analysis to improve this compound bioavailability.
Caption: this compound inhibits the STAT6 signaling pathway, blocking Th2 differentiation.
References
- 1. | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Deepcure discovers oral STAT6 inhibitors for type 2 inflammatory diseases | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
YM-341619 Technical Support Center: Overcoming Experimental Artifacts
Welcome to the technical support center for YM-341619, a potent and selective inhibitor of STAT6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and overcoming potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage procedure for this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO to a concentration of 50 mg/mL (109.07 mM).[1] To aid dissolution, ultrasonic treatment and warming to 60°C can be applied.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]
Stock Solution Storage:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: I am observing incomplete inhibition of STAT6 phosphorylation in my Western blot analysis. What could be the cause?
A2: Several factors could contribute to incomplete inhibition of STAT6 phosphorylation:
-
Suboptimal Inhibitor Concentration: While this compound is highly potent, the effective concentration can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Insufficient Pre-incubation Time: For effective inhibition, cells should be pre-incubated with this compound before stimulation with an activator like IL-4. A pre-incubation time of 30 minutes is a good starting point.[1]
-
Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Degradation of the compound will reduce its effective concentration.
-
High Cell Density: Very high cell densities can sometimes lead to incomplete inhibition due to a higher total amount of the target protein. Ensure you are working within the recommended cell density range for your assay.
Q3: Does this compound have any known off-target effects?
A3: this compound is a highly selective inhibitor of STAT6. Studies have shown that it does not affect the differentiation of Th1 cells, which is a STAT4-dependent process, nor does it impact the production of IFN-γ or the expression of the Th1 transcription factor T-bet.[1] This indicates a high degree of specificity for the STAT6 pathway. However, as with any small molecule inhibitor, the potential for off-target effects at very high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined by a dose-response study to minimize this risk.
Troubleshooting Guides
Problem: Unexpected Cell Viability/Cytotoxicity
Symptoms:
-
A significant decrease in cell viability in treated versus untreated control wells.
-
Morphological changes in cells indicative of stress or apoptosis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a cytotoxicity assay (e.g., MTT or Calcein AM/EthD-1) to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Contamination | Regularly check your cell cultures for microbial contamination. Use sterile techniques and consider using an antibiotic/antimycotic solution if necessary. |
Problem: Inconsistent Results in Gene Expression Analysis (qPCR/RNA-seq)
Symptoms:
-
High variability in the expression of STAT6 target genes (e.g., GATA-3) between replicate experiments.
-
Lack of dose-dependent inhibition of target gene expression.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting of a Potent Inhibitor | Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and consider preparing a serial dilution of the inhibitor to minimize errors. |
| Variability in Cell Stimulation | Ensure consistent stimulation with IL-4 or other activators across all wells and experiments. Variations in the concentration or timing of stimulation can lead to inconsistent STAT6 activation and target gene expression. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| RNA Quality | Ensure high-quality, intact RNA is used for downstream applications. Poor RNA quality can lead to unreliable gene expression data. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| STAT6 Inhibition | - | IC50 | 0.70 nM | [1][2][3] |
| Th2 Differentiation Inhibition | Mouse Spleen T cells | IC50 | 0.28 nM | [1][2] |
| IL-4-induced STAT6 Luciferase Activity | FW4 cells | IC50 | 1.5 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Dose | Effect | Reference |
| DNP-Ascaris-sensitized rats | IgE Production | 0.026 mg/kg (p.o.) | ED50 | [1] |
| Antigen-induced eosinophil infiltration in mice | Eosinophil Infiltration | 0.3 mg/kg (p.o.) | 71% inhibition | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Reference |
| CLtot | 36.1 | mL/min/kg | [1] |
| t1/2 | 1.0 | hour | [1] |
| Vd | 3117 | mL/kg | [1] |
| Cmax | 80 | ng/mL | [1] |
| Tmax | 0.5 | hour | [1] |
| AUC | 114 | ng·h/mL | [1] |
| F% | 25 | % | [1] |
Experimental Protocols
Protocol 1: In Vitro STAT6 Phosphorylation Inhibition Assay (Western Blot)
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Serum Starvation (if necessary): Depending on the cell type, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) to the cell culture medium. Include a vehicle control (DMSO). Incubate for 30 minutes.
-
Stimulation: Add the STAT6 activator (e.g., IL-4) to the medium and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total STAT6 as a loading control.
-
Mandatory Visualizations
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects in vitro.
Caption: Troubleshooting logic for incomplete STAT6 inhibition by this compound.
References
Technical Support Center: YM-341619 Stability and Handling
Disclaimer: Specific degradation pathways for YM-341619 have not been extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on general principles of chemical stability for compounds of a similar structural class (pyrimidine-5-carboxamide derivatives) and recommended handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
While specific data is unavailable, compounds with structures similar to this compound are potentially susceptible to three main degradation pathways:
-
Hydrolysis: The amide bond in the pyrimidine-5-carboxamide structure could be susceptible to cleavage in the presence of strong acids or bases, or with prolonged exposure to aqueous environments, particularly at elevated temperatures.
-
Oxidation: The molecule may be sensitive to oxidative degradation, especially if exposed to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or high-intensity visible light can sometimes lead to the degradation of complex organic molecules.
Q2: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is crucial to adhere to the storage conditions recommended by the supplier. Below is a summary of typical storage guidelines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: These are general guidelines. Always refer to the product-specific information sheet provided by your supplier.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
It is generally recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO, as the presence of water can increase the risk of hydrolysis over time. For experiments requiring an aqueous solution, it is best to prepare the final working solution fresh from the DMSO stock on the day of the experiment. Avoid long-term storage of this compound in aqueous buffers.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or inconsistent results in my cell-based assays.
This could be an indication of compound degradation. Consider the following troubleshooting steps:
-
Verify Stock Solution Integrity:
-
Review Experimental Protocol:
-
Was the final working solution prepared fresh for the experiment?
-
What is the pH of your cell culture medium or assay buffer? Extreme pH values could potentially contribute to degradation.
-
Was the compound exposed to high-intensity light for an extended period during the experiment?
-
Issue 2: I see a precipitate in my stock solution after thawing.
Precipitation upon thawing can occur if the compound's solubility limit is exceeded.
-
Action: Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the use of an inappropriate solvent.
Experimental Protocols and Workflows
Protocol for Preparation and Handling of this compound Stock Solutions
-
Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication. Gentle warming (to 37°C) can be applied if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Use: When needed, thaw a single aliquot at room temperature. Prepare the final working solution by diluting the stock in the appropriate aqueous buffer or cell culture medium immediately before use.
Visualizing Workflows and Pathways
Caption: Hypothetical degradation pathways for a generic pyrimidine-5-carboxamide.
Caption: Recommended workflow for handling this compound to maintain stability.
Caption: Decision tree for troubleshooting this compound-related experiments.
References
Technical Support Center: Ensuring Consistent YM-341619 Delivery in Aerosol Challenge Models
Welcome to the technical support center for the use of YM-341619 in preclinical aerosol challenge models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable delivery of this compound to the lungs of small animal models. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6).[1][2] Its mechanism of action involves the inhibition of Th2 cell differentiation, which is induced by interleukin-4 (IL-4).[1][2] By blocking the STAT6 signaling pathway, this compound can suppress the production of Th2 cytokines like IL-4 and IL-13, making it a promising candidate for the treatment of allergic diseases such as asthma.[3]
Q2: What is the optimal aerodynamic particle size for delivering this compound to the lungs of rodents?
For effective deposition in the deep lung tissue of rodents, the ideal mass median aerodynamic diameter (MMAD) of the aerosol particles should be between 1 and 3 micrometers.[4] Particles larger than 5 micrometers tend to deposit in the upper airways, while particles smaller than 0.5 micrometers may be exhaled without deposition.
Q3: What are the expected lung deposition efficiencies in mice and rats?
The efficiency of lung deposition in rodents can be highly variable and depends on the delivery system and experimental parameters. Studies using nose-only inhalation chambers have reported lung deposition in mice to be as low as approximately 8% of the total inhaled dose.[5] However, with optimized systems, it is possible to achieve much higher deposition rates. It is crucial to validate your specific aerosol delivery setup to determine the actual lung deposition.
Q4: Can the formulation for oral or intraperitoneal injection of this compound be used for nebulization?
A published formulation for oral and intraperitoneal injection of this compound consists of DMSO, PEG300, Tween-80, and saline.[2] While this provides a starting point, it is not guaranteed to be optimal for nebulization. The viscosity and surface tension of the formulation can significantly impact the aerosol particle size distribution and the output rate of the nebulizer. It is recommended to test the aerosol characteristics of this formulation and optimize it if necessary.
II. Troubleshooting Guide
Problem 1: Inconsistent or low efficacy of aerosolized this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate Lung Deposition | - Verify Particle Size: Use a cascade impactor to measure the MMAD of your this compound aerosol. Aim for 1-3 µm for rodents.[4] - Optimize Nebulizer Settings: Adjust the flow rate and pressure of the nebulizer to achieve the target particle size. - Validate Deposition: Conduct a pilot study with a tracer molecule (e.g., a fluorescent dye) to quantify the amount of aerosol deposited in the lungs. |
| Compound Instability | - Assess Stability in Solution: this compound stock solutions are typically stored at -20°C or -80°C.[2] Assess the stability of your final nebulization solution at room temperature over the duration of your experiment. - Consider Nebulizer Type: Vibrating mesh nebulizers generally produce less heat and shear stress compared to jet nebulizers, which can be beneficial for maintaining the integrity of the compound.[6] |
| Incorrect Animal Handling | - Ensure Proper Restraint: For nose-only exposure, ensure the animal is properly restrained to allow for unobstructed breathing. - Monitor Breathing Rate: Anesthesia can alter breathing patterns. Monitor the respiratory rate to ensure it is within a normal range for the species. |
| Suboptimal Formulation | - Evaluate Vehicle Effects: The vehicle can impact aerosol properties. Consider testing different biocompatible solvents or co-solvents to optimize the aerosol characteristics. - Check for Precipitation: Ensure this compound remains fully dissolved in the nebulizer reservoir throughout the exposure period. |
Problem 2: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Aerosol Generation | - Clean Nebulizer Thoroughly: Residual material can affect nebulizer performance. Clean the nebulizer according to the manufacturer's instructions between each use. - Maintain Consistent Volume: Use the same volume of this compound solution in the nebulizer for each animal. - Monitor Nebulizer Output: Check for consistent aerosol output throughout the exposure. |
| Differences in Animal Physiology | - Use Age- and Weight-Matched Animals: Variations in animal size can affect lung capacity and breathing patterns. - Acclimatize Animals: Allow animals to acclimatize to the restraint system to reduce stress-induced changes in respiration. |
| Environmental Factors | - Control Temperature and Humidity: Environmental conditions can affect aerosol particle size and stability. Maintain a consistent environment in the exposure chamber. |
III. Experimental Protocols and Data
This compound Pharmacokinetic Data (Intravenous Administration in Mice)
| Parameter | Value | Unit |
| Cmax | 80 | ng/mL |
| Tmax | 0.5 | h |
| AUC | 114 | ng·h/mL |
| t1/2 | 1.0 | h |
| CLtot | 36.1 | mL/min/kg |
| Vd | 3117 | mL/kg |
| F% (oral) | 25 | % |
| Data from MedChemExpress product information sheet.[2] |
General Protocol for Aerosol Delivery of this compound to Mice
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
For the nebulization solution, a formulation similar to that used for intraperitoneal injection can be tested as a starting point:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this compound in the nebulizer will depend on the desired lung dose and the characterized efficiency of your delivery system.
2. Aerosol Generation and Characterization:
-
Select a suitable nebulizer (vibrating mesh is often preferred for small molecules).
-
Characterize the aerosol output, including the MMAD and the output rate (mg/min), using a cascade impactor.
-
Adjust nebulizer settings to achieve an MMAD of 1-3 µm.
3. Animal Exposure:
-
Use a nose-only exposure system to minimize contamination and off-target deposition.
-
Anesthetize the mice according to your approved institutional animal care and use committee protocol.
-
Place the anesthetized mouse in the restraint tube with its nose in the exposure port.
-
Run the nebulizer for a predetermined duration to deliver the target dose.
-
Monitor the animal's vital signs throughout the procedure.
4. Post-Exposure Monitoring and Analysis:
-
After exposure, monitor the animals for any adverse effects.
-
For efficacy studies, proceed with the aerosol challenge (e.g., allergen exposure) at the appropriate time point.
-
To confirm lung deposition, bronchoalveolar lavage (BAL) can be performed to quantify the amount of this compound in the lungs.
IV. Visualizations
Caption: this compound inhibits the STAT6 signaling pathway.
Caption: Experimental workflow for aerosol delivery of this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of nose-only aerosol inhalation chamber and comparison of experimental results with mathematical simulation of aerosol deposition in mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the delivery of inhaled drugs by jet nebulizer and vibrating mesh nebulizer using dual-source dual-energy computed tomography in rabbits: a preliminary in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
YM-341619: A Potent and Selective STAT6 Inhibitor for Allergic Disease Research
A comprehensive analysis of YM-341619's selectivity profile against other STAT family members, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, also known as AS1617612, has emerged as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] Extensive research highlights its potential as a valuable tool for investigating the role of STAT6 in allergic diseases such as asthma.[1][2][3] This guide provides a detailed comparison of this compound's selectivity for STAT6 over other members of the STAT protein family, presenting available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways.
Quantitative Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| STAT6 | 0.70 | Biochemical Assay | [1][2] |
| STAT6 | 1.5 | IL-4-induced STAT6 Luciferase Reporter Gene Assay (FW4 cells) | [1] |
| Th2 Differentiation | 0.28 | IL-4-induced Th2 differentiation in mouse spleen T cells | [2] |
| Other STATs (STAT1, STAT2, STAT3, STAT4, STAT5) | Not Publicly Available | - |
Qualitative Selectivity:
Further evidence of this compound's selectivity comes from studies on its effects on T-helper (Th) cell differentiation. This compound effectively inhibits the differentiation of Th2 cells, a process critically dependent on the IL-4/STAT6 signaling pathway.[1][2] Conversely, it does not affect the differentiation of Th1 cells, which is driven by other cytokines and STAT family members, such as STAT1 and STAT4.[1][2] This differential effect underscores the inhibitor's specificity for the STAT6 pathway.
Experimental Methodologies
To determine the inhibitory activity and selectivity of compounds like this compound, various in vitro assays are employed. A commonly used method is the luciferase reporter gene assay, which provides a functional readout of STAT6 activation in a cellular context.
STAT6 Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of STAT6 in response to a specific stimulus, typically Interleukin-4 (IL-4).
Principle:
Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 binding sites. Upon activation by IL-4, STAT6 translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the level of STAT6 activation. An inhibitor of STAT6 will reduce the luciferase expression, leading to a decrease in the luminescent signal.
Experimental Protocol:
-
Cell Culture: A suitable cell line (e.g., FW4 cells) is stably transfected with a STAT6-dependent luciferase reporter construct. Cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Following pre-incubation, cells are stimulated with a known concentration of IL-4 to activate the STAT6 signaling pathway.
-
Lysis and Luciferase Assay: After a defined incubation period with IL-4, the cells are lysed to release the cellular components, including the expressed luciferase. A luciferase substrate is then added to the cell lysate.
-
Signal Detection: The luminescence generated by the reaction of luciferase with its substrate is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with vehicle and stimulated with IL-4). The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the luminescent signal, is then calculated from a dose-response curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for assessing STAT inhibitor selectivity.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Experimental workflow for determining STAT inhibitor potency.
References
Comparing the efficacy of YM-341619 to other known STAT6 inhibitors
In the landscape of therapeutic development for allergic and inflammatory diseases, the Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical target. As a key mediator of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling, STAT6 plays a pivotal role in the differentiation of T helper 2 (Th2) cells, which are central to the pathogenesis of conditions like asthma and atopic dermatitis. This guide provides a comparative overview of YM-341619, a highly potent STAT6 inhibitor, against other known inhibitors, supported by experimental data and detailed methodologies.
Unveiling this compound: A High-Potency STAT6 Inhibitor
This compound is a potent and orally active small molecule inhibitor of STAT6.[1][2][3][4][5] It has demonstrated significant efficacy in preclinical models of allergic diseases by selectively blocking the STAT6 signaling pathway.[6]
Mechanism of Action
This compound exerts its inhibitory effect by preventing the IL-4-induced activation of STAT6.[5][7][8] This blockade disrupts the downstream signaling cascade that leads to Th2 cell differentiation and the subsequent production of pro-inflammatory cytokines such as IL-4 and IL-13.[2][6] Notably, this compound has been shown to inhibit Th2 differentiation without affecting Th1 cell differentiation, highlighting its specificity.[1][2][3][5]
Comparative Efficacy of STAT6 Inhibitors
The efficacy of a STAT6 inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher potency.
| Inhibitor | Type | IC50 (STAT6 Activation/Phosphorylation) | IC50 (Th2 Differentiation) | Key Characteristics |
| This compound | Small Molecule | 0.70 nM[1][2][3][5] | 0.28 nM[1][2][3][5] | Potent, orally active, and selective for Th2 differentiation.[1][2][3][5][6] |
| AS1517499 | Small Molecule | 21 nM[1][2][3][4] | 2.3 nM[2][3] | Potent and brain-permeable.[2][4] |
| AS1810722 | Small Molecule | 1.9 nM[1] | Not Reported | Orally active.[1] |
| STAT6-IN-4 | Small Molecule | 0.34 µM[1] | Not Reported | |
| STAT6-IN-5 | Small Molecule | 0.24 µM[1] | Not Reported | |
| STAT6-IN-7 | Small Molecule | 0.28 µM (binding)[9] | Not Reported | |
| Leflunomide (B1674699) (A77 1726) | Small Molecule | Not Reported | Not Reported | Primarily a pyrimidine (B1678525) synthesis inhibitor; also inhibits JAK3 and STAT6 tyrosine phosphorylation.[7][10][11][12] |
| Resveratrol | Natural Product | Not Reported | Not Reported | Inhibits STAT3 and has broader anti-inflammatory effects.[13][14][15][16][17] |
| Curcumin | Natural Product | Not Reported | Not Reported | Inhibits multiple inflammatory pathways, including NF-κB and STATs.[18][19][20][21] |
As evidenced by the data, this compound exhibits exceptional potency with sub-nanomolar IC50 values for both STAT6 activation and Th2 differentiation, positioning it as a highly effective inhibitor compared to many other small molecules.
In Vivo Efficacy of this compound
Preclinical studies in animal models of allergy have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to:
-
Suppress IgE levels in a dose-dependent manner.
-
Decrease the production of IL-4 and IL-13.[6]
-
Inhibit antigen-induced eosinophil infiltration in the lungs.[7][8]
-
Reduce airway hyperresponsiveness.[6]
Signaling Pathways and Experimental Workflows
To understand the context of STAT6 inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used to evaluate inhibitors.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and Th2 differentiation.
Caption: A general experimental workflow for evaluating STAT6 inhibitors in vitro and in vivo.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitors. Below are representative protocols for key experiments.
In Vitro STAT6 Phosphorylation Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT6.
-
Cell Culture: Human bronchial smooth muscle cells (hBSMCs) or a relevant immune cell line are cultured to 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours to reduce basal signaling.
-
Treatment: Cells are pre-incubated with varying concentrations of the STAT6 inhibitor (e.g., this compound) or vehicle (e.g., DMSO) for 30 minutes.
-
Stimulation: Cells are then stimulated with a pro-inflammatory cytokine, such as IL-13 (e.g., 100 ng/mL), for a specified time (e.g., 1 hour) to induce STAT6 phosphorylation.
-
Western Blotting:
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
-
After washing, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
Bands are visualized using an enhanced chemiluminescence (ECL) system.
-
The membrane is subsequently stripped and re-probed with an antibody for total STAT6 to serve as a loading control.
-
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6.
-
Cell Line: A stable cell line transfected with a luciferase reporter plasmid containing an IL-4-responsive element is used.
-
Cell Seeding: Cells are seeded in a 96-well plate and cultured overnight.
-
Treatment: Cells are pre-incubated with various concentrations of the STAT6 inhibitor for 30 minutes.
-
Stimulation: Cells are stimulated with IL-4 to activate the STAT6 pathway.
-
Luciferase Assay: After an incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of the inhibitor's effect on luciferase activity.
In Vivo Ovalbumin (OVA)-Induced Asthma Model
This model is used to assess the efficacy of STAT6 inhibitors in a relevant disease model.
-
Animals: BALB/c mice are commonly used.
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and 5).
-
Treatment: The STAT6 inhibitor (e.g., this compound at a specific mg/kg dose) or vehicle is administered, typically via oral gavage or intraperitoneal injection, prior to each antigen challenge.
-
Challenge: Mice are challenged with aerosolized OVA on multiple days (e.g., days 12, 16, and 20).
-
Outcome Measures: 24 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to count eosinophils and other inflammatory cells.
-
Lung Histology: Examination of lung tissue for inflammation and mucus production.
-
Cytokine and IgE Measurement: Analysis of serum or BALF for levels of IgE, IL-4, and IL-13.
-
Airway Hyperresponsiveness: Measurement of airway resistance in response to a bronchoconstrictor like methacholine.
-
Conclusion
This compound stands out as a highly potent and selective STAT6 inhibitor with demonstrated efficacy in both in vitro and in vivo models of allergic inflammation. Its sub-nanomolar IC50 values for inhibiting STAT6 activation and Th2 differentiation underscore its potential as a best-in-class therapeutic agent. The comprehensive data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to objectively compare this compound with other STAT6 inhibitors and to design further investigations into its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug leflunomide leads to a block in IgG1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of tumour necrosis factor and IL-17 production by leflunomide involves the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Resveratrol Inhibits IL-6-Induced Transcriptional Activity of AR and STAT3 in Human Prostate Cancer LNCaP-FGC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol suppresses IL-6-induced ICAM-1 gene expression in endothelial cells: effects on the inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Resveratrol Inhibits IL-6-Induced Transcriptional Activity of AR and STAT3 in Human Prostate Cancer LNCaP-FGC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resveratrol reduces drug resistance of SCLC cells by suppressing the inflammatory microenvironment and the STAT3/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin: An Effective Inhibitor of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Curcumin Inhibits Imiquimod-Induced Psoriasis-Like Inflammation by Inhibiting IL-1beta and IL-6 Production in Mice | PLOS One [journals.plos.org]
- 20. thescipub.com [thescipub.com]
- 21. Curcumin reduces the expression of interleukin 1β and the production of interleukin 6 and tumor necrosis factor alpha by M1 macrophages from patients with Behcet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of YM-341619 and dupilumab on IL-4 signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key modulators of the Interleukin-4 (IL-4) signaling pathway: YM-341619, a small molecule inhibitor of STAT6, and dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha (IL-4Rα). This comparison aims to offer an objective overview of their mechanisms, potency, and the experimental frameworks used to characterize their activity, thereby supporting informed decisions in research and drug development.
Mechanism of Action
This compound is a potent and orally bioavailable small molecule that directly targets the Signal Transducer and Activator of Transcription 6 (STAT6).[1] By inhibiting the activation of STAT6, this compound effectively blocks the downstream signaling cascade initiated by both IL-4 and IL-13, which are critical cytokines in the Th2 inflammatory response.[2][3] This targeted inhibition prevents the differentiation of T helper cells into the Th2 subtype, a key event in the pathogenesis of allergic diseases.[2]
Dupilumab is a fully human monoclonal antibody that specifically binds to the alpha subunit of the IL-4 receptor (IL-4Rα).[4] This receptor subunit is a common component of both the Type I receptor (IL-4Rα/γc), which binds IL-4, and the Type II receptor (IL-4Rα/IL-13Rα1), which binds both IL-4 and IL-13.[5] By blocking IL-4Rα, dupilumab acts as a dual antagonist of both IL-4 and IL-13 signaling, thereby inhibiting the activation of the JAK-STAT pathway, particularly the phosphorylation and activation of STAT6.[5][6]
Signaling Pathway Overview
The following diagram illustrates the IL-4/IL-13 signaling pathway and the points of intervention for this compound and dupilumab.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and dupilumab based on available experimental data. It is important to note that the assays and specific endpoints differ, precluding a direct one-to-one comparison of IC50 values in all cases.
| Parameter | This compound | Dupilumab |
| Target | STAT6 | IL-4 Receptor α (IL-4Rα) |
| Modality | Small Molecule | Monoclonal Antibody |
| STAT6 Activation Inhibition (IC50) | 0.7 nM[1] | Not directly reported. Inhibition is upstream at the receptor level. |
| Th2 Differentiation Inhibition (IC50) | 0.28 nM (in mouse spleen T cells)[1] | Not directly reported in terms of IC50. Shown to decrease circulating Th2 cells in patients.[7] |
| Inhibition of STAT6-mediated Biomarker Production (IC50) | Not reported for TARC. | IL-4-induced TARC: 0.80 nMIL-13-induced TARC: 0.11 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and dupilumab are provided below.
STAT6 Reporter Gene Assay
This assay is designed to quantify the inhibition of STAT6-mediated gene transcription in response to IL-4 or IL-13.
Principle: A reporter cell line (e.g., HEK293) is engineered to stably express human STAT6 and a reporter gene (e.g., luciferase or SEAP) under the control of a STAT6-responsive promoter.[8][9] Activation of the IL-4/IL-13 pathway leads to STAT6 activation and subsequent expression of the reporter gene, which can be quantified.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate a stable STAT6 reporter cell line (e.g., HEK293-hSTAT6-Luciferase) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Inhibitor Addition: The following day, pre-incubate the cells with serial dilutions of the test compound (this compound) or antibody (dupilumab) for a specified duration (e.g., 1-2 hours).[10]
-
Cytokine Stimulation: Add a fixed concentration of recombinant human IL-4 or IL-13 to the wells to activate the STAT6 signaling pathway.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6 to 24 hours).
-
Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, colorimetric change for SEAP) using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Th2 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into the Th2 lineage.
Principle: Naive CD4+ T cells are cultured under conditions that promote Th2 differentiation, which includes stimulation of the T cell receptor (TCR) and the presence of IL-4. The differentiation into Th2 cells is typically measured by the expression of the master transcription factor GATA-3 or the production of Th2-associated cytokines like IL-4, IL-5, and IL-13.[2]
Workflow:
Detailed Steps:
-
Cell Isolation: Isolate naive CD4+ T cells from a source such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection techniques.[11][12]
-
Culture Initiation: Culture the naive T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide TCR stimulation. The culture medium should be supplemented with IL-2 and IL-4 to drive Th2 differentiation.[13]
-
Inhibitor Treatment: Add the test compound (this compound) or antibody (dupilumab) at various concentrations to the cell cultures at the initiation of the experiment.
-
Incubation: Culture the cells for a period of 6 to 13 days, refreshing the media and inhibitor as needed.[11]
-
Restimulation and Analysis: Prior to analysis, restimulate the cells for a short period (e.g., 4-6 hours) with agents like PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., monensin (B1676710) or brefeldin A) for intracellular cytokine staining.
-
Endpoint Measurement: Analyze the differentiated cells. This can be done by:
-
Flow Cytometry: Staining for intracellular IL-4, IL-5, and IL-13, or the transcription factor GATA-3.
-
ELISA: Measuring the concentration of Th2 cytokines in the culture supernatant.
-
qPCR: Quantifying the mRNA expression of GATA-3 and Th2 cytokine genes.
-
Summary and Conclusion
This compound and dupilumab represent two distinct and effective strategies for inhibiting the IL-4 signaling pathway, a cornerstone of type 2 inflammation.
-
This compound offers the advantages of a small molecule, including potential for oral administration, and directly targets the intracellular signaling node STAT6 with high potency. Its efficacy has been demonstrated in preclinical models by inhibiting Th2 differentiation and downstream allergic responses.[2][8]
-
Dupilumab , a clinically validated biologic, acts upstream by blocking the shared IL-4Rα, thereby preventing the signaling of both IL-4 and IL-13. This dual blockade has proven highly effective in treating a range of type 2 inflammatory diseases.[4][14] Its potency is evident from the low nanomolar inhibition of downstream biomarker production.[4]
The choice between these two modalities in a research or therapeutic context will depend on the specific application, desired route of administration, and the therapeutic window of opportunity. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel inhibitors of the IL-4/IL-13/STAT6 axis.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recludixpharma.com [recludixpharma.com]
- 5. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dupilumab Effects on Innate Lymphoid Cell and Helper T Cell Populations in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. A robust reporter assay for the determination of the bioactivity of IL-4R-targeted therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Targeting the IL-13 Pathway: YM-341619 vs. Lebrikizumab
For Researchers, Scientists, and Drug Development Professionals
Interleukin-13 (IL-13) is a central mediator in the pathophysiology of type 2 inflammatory diseases, such as atopic dermatitis and asthma. Consequently, the development of therapeutic agents that block the IL-13 signaling pathway is of significant interest. This guide provides a detailed comparison of two distinct strategies for inhibiting this pathway: YM-341619, a small molecule inhibitor of the downstream signaling molecule STAT6, and lebrikizumab, a monoclonal antibody that directly neutralizes the IL-13 cytokine.
At a Glance: Key Differences
| Feature | This compound | Lebrikizumab |
| Molecule Type | Small molecule | Humanized IgG4 monoclonal antibody |
| Target | Signal Transducer and Activator of Transcription 6 (STAT6) | Interleukin-13 (IL-13) |
| Mechanism of Action | Intracellular inhibition of STAT6 phosphorylation, preventing downstream gene transcription. | Extracellular neutralization of IL-13, preventing its binding to the IL-13 receptor complex. |
| Mode of Administration | Orally active[1] | Subcutaneous injection |
Quantitative Performance Data
Due to their distinct mechanisms of action, a direct head-to-head comparison of potency values (e.g., IC50) in the same assay is not feasible. The following tables summarize the available quantitative data for each molecule.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System |
| STAT6 Inhibition (IC50) | 0.70 nM[1][2][3][4] | Not specified |
| IL-4-induced Th2 Differentiation (IC50) | 0.28 nM[1][2][3][4] | Mouse spleen T cells |
| IL-4-induced STAT6 Luciferase Activity (IC50) | 1.5 nM[1][3] | FW4 cells |
Table 2: Binding Affinity and In Vitro Potency of Lebrikizumab
| Parameter | Value | Assay |
| Binding Affinity to human IL-13 (Kd) | < 10 pM[5] | Surface Plasmon Resonance |
| Neutralization of IL-13-induced STAT6 signaling | More potent than tralokinumab and cendakimab[5][6] | STAT6 reporter assay |
| Inhibition of IL-13-induced periostin secretion | More potent than tralokinumab and cendakimab[5][6] | Primary human dermal fibroblast assay |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct points of intervention of this compound and lebrikizumab in the IL-13 signaling cascade.
Experimental Protocols
This compound
STAT6 Luciferase Gene Activity Assay [1][3]
-
Cell Line: FW4 cells.
-
Method: Cells are pretreated with varying concentrations of this compound (0.1-100 nM) for 30 minutes before stimulation with IL-4. The inhibitory effect of this compound on IL-4-induced STAT6 luciferase gene activity is then measured to determine the IC50 value.
Th2 Cell Differentiation Assay [1][3]
-
Cells: Mouse spleen T cells.
-
Method: T cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 to induce Th2 differentiation. This compound (0.1-10 nM) is added 30 minutes prior to IL-4 stimulation. The production of IL-4 and the expression of GATA-3 mRNA are measured after 16 hours to assess the inhibition of Th2 differentiation.
Lebrikizumab
Surface Plasmon Resonance (SPR) for Binding Affinity [5]
-
Method: The binding affinity of lebrikizumab to human IL-13 is determined using surface plasmon resonance. This technique measures the interaction between the antibody and the cytokine in real-time to calculate the association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (Kd) is derived.
-
Method: A cell line expressing a STAT6-dependent reporter gene (e.g., luciferase) is stimulated with IL-13 in the presence of varying concentrations of lebrikizumab. The reduction in reporter gene expression is measured to determine the neutralizing potency of the antibody.
Primary Dermal Fibroblast Periostin Secretion Assay [5][6]
-
Cells: Primary human dermal fibroblasts.
-
Method: Fibroblasts are stimulated with IL-13 to induce the secretion of periostin, a downstream marker of IL-13 signaling. The ability of lebrikizumab to inhibit IL-13-induced periostin secretion is quantified by immunoassay.
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating STAT6-Mediated Inhibition of Th2 Cytokine Production: A Comparative Guide to YM-341619 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-341619, a potent STAT6 inhibitor, with alternative compounds and biologics targeting the Th2 inflammatory pathway. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools and potential therapeutic candidates.
The differentiation of T helper 2 (Th2) cells is a critical event in the pathogenesis of allergic diseases, such as asthma and atopic dermatitis. A key signaling pathway controlling this process is initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 translocates to the nucleus and induces the expression of GATA-3, the master transcription factor for Th2 differentiation. This, in turn, drives the production of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13, perpetuating the allergic inflammatory cascade.
This compound has emerged as a potent and selective small molecule inhibitor of STAT6, effectively blocking Th2 differentiation and subsequent cytokine production. This guide will delve into the experimental validation of this compound's inhibitory effects and compare its performance against other small molecule STAT6 inhibitors and approved biologics that target the Th2 pathway through different mechanisms.
Performance Comparison of Th2 Pathway Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of this compound and its alternatives.
| Compound | Target | Assay | IC50 | Reference |
| This compound | STAT6 | STAT6 Activation | 0.7 nM | [1] |
| IL-4-induced Th2 Differentiation | 2.3 nM | [1] | ||
| AS1517499 | STAT6 | STAT6 Inhibition | 21 nM | [1] |
| IL-4-induced Th2 Differentiation | 2.3 nM | [1] | ||
| Leflunomide (A77 1726) | Dihydroorotate dehydrogenase (DHODH) | Human DHODH Inhibition | ~600 nM | |
| STAT6i (Recludix Pharma) | STAT6 (SH2 domain) | IL-4-induced STAT6 Activation | Sub-nanomolar | [2][3] |
| IL-4-induced TARC production | 0.80 nM | [4] | ||
| IL-13-induced TARC production | 0.11 nM | [4] |
Table 1: In vitro potency of small molecule inhibitors of Th2 cytokine production.
| Biologic | Target | Mechanism of Action |
| Dupilumab | IL-4Rα | Blocks IL-4 and IL-13 signaling.[5][6] |
| Mepolizumab | IL-5 | Prevents IL-5 from binding to its receptor.[7][8] |
| Benralizumab | IL-5Rα | Binds to the IL-5 receptor alpha subunit, leading to eosinophil depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[9][10][11] |
Table 2: Approved biologics targeting the Th2 pathway.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental validation of these inhibitors, the following diagrams illustrate the Th2 signaling pathway and the workflows of key assays.
Caption: Th2 signaling pathway and points of intervention for various inhibitors.
Caption: Experimental workflows for validating the inhibitory effect on Th2 cytokine production.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
STAT6 Luciferase Reporter Assay
This assay quantitatively measures the activation of the STAT6 signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells into a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing STAT6 response elements upstream of the luciferase gene and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor and Stimulant Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound) or vehicle control.
-
After a 1-hour pre-incubation, stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL).
-
-
Lysis and Luminescence Measurement:
-
After 6-24 hours of stimulation, lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the IL-4 stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Intracellular Cytokine Staining for Flow Cytometry
This method allows for the single-cell analysis of cytokine production, enabling the differentiation between Th1 (IFN-γ) and Th2 (IL-4) cells.
-
T Cell Stimulation:
-
Isolate primary T cells (e.g., from human PBMCs or mouse splenocytes).
-
Stimulate the cells for 4-6 hours with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Include serial dilutions of the test inhibitor or vehicle control during stimulation.
-
-
Cell Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4) to identify the T cell population of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IL-4 and anti-IFN-γ).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of cells expressing IL-4 and IFN-γ in the presence and absence of the inhibitor.
-
Real-Time Quantitative PCR (RT-qPCR) for GATA-3 and T-bet mRNA Expression
This technique is used to quantify the expression of key transcription factors that define the Th1 and Th2 lineages.
-
T Cell Differentiation:
-
Isolate naive CD4+ T cells.
-
Culture the cells under Th2-polarizing conditions (anti-CD3/CD28 antibodies, IL-4, and anti-IFN-γ antibody) or Th1-polarizing conditions (anti-CD3/CD28 antibodies, IL-12, and anti-IL-4 antibody) in the presence of the test inhibitor or vehicle control for 3-5 days.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the differentiated T cells and isolate total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for GATA-3, T-bet, and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of GATA-3 and T-bet using the ΔΔCt method.
-
Compare the expression levels in inhibitor-treated cells to the vehicle-treated controls under each polarizing condition.
-
Conclusion
This compound is a highly potent inhibitor of STAT6, effectively suppressing Th2 differentiation and cytokine production at nanomolar concentrations. Its specificity for the STAT6 pathway makes it a valuable tool for studying Th2-mediated immunity and a promising lead compound for the development of therapeutics for allergic diseases. When compared to other small molecule inhibitors like AS1517499, this compound demonstrates comparable or superior in vitro potency. In contrast to broader-acting immunomodulators such as Leflunomide, this compound offers a more targeted approach to inhibiting Th2 responses. Furthermore, while biologics like Dupilumab, Mepolizumab, and Benralizumab have proven clinical efficacy, orally available small molecules like this compound represent a desirable alternative for patient convenience. The experimental protocols detailed in this guide provide a robust framework for the validation and comparison of these and other novel inhibitors of the Th2 pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. recludixpharma.com [recludixpharma.com]
- 3. atsjournals.org [atsjournals.org]
- 4. recludixpharma.com [recludixpharma.com]
- 5. Dupilumab - Wikipedia [en.wikipedia.org]
- 6. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Mepolizumab? [synapse.patsnap.com]
- 9. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity | European Respiratory Society [publications.ersnet.org]
- 10. What is the mechanism of Benralizumab? [synapse.patsnap.com]
- 11. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Does YM-341619 show superior efficacy to first-generation STAT6 inhibitors?
A comparative analysis of YM-341619 and first-generation STAT6 inhibitors reveals a significant leap in potency and selectivity, positioning this compound as a superior candidate for the targeted therapy of allergic diseases. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers and drug development professionals.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cells and the pathogenesis of allergic conditions like asthma and atopic dermatitis.[1] Inhibition of the STAT6 pathway is therefore a promising therapeutic strategy. This guide compares the efficacy of a potent, second-generation inhibitor, this compound, with what can be considered a first-generation STAT6 inhibitor, Leflunomide (B1674699).
Superior Efficacy of this compound in Preclinical Models
This compound demonstrates markedly superior potency and selectivity compared to earlier compounds identified to have STAT6 inhibitory effects. The immunosuppressive drug Leflunomide, while primarily known as a pyrimidine (B1678525) synthesis inhibitor, was later found to also inhibit STAT6 phosphorylation. However, the concentration required for this effect is significantly higher than that of this compound, highlighting the latter's improved efficacy.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Assay | IC50 Value | Reference |
| This compound | STAT6 Activation | 0.70 nM | [2][3] |
| IL-4-induced Th2 Differentiation | 0.28 nM | [2][3] | |
| IL-4-induced STAT6 Luciferase Activity | 1.5 nM | [2][4] | |
| Leflunomide | IL-4-induced STAT6 Tyrosine Phosphorylation | 100 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is several orders of magnitude more potent than Leflunomide in inhibiting the STAT6 pathway.
In Vivo Efficacy of this compound
Oral administration of this compound in preclinical models of allergic disease has shown significant efficacy at low doses. In DNP-Ascaris-sensitized rats, this compound suppressed IgE levels in a dose-dependent manner, with an ED50 value of 0.026 mg/kg.[2][4] It also reduced IL-4 and IL-13 production in splenocytes from these animals without affecting IFN-γ production, demonstrating its selective effect on the Th2 response.[2][6] Furthermore, in ovalbumin-sensitized rats, this compound dose-dependently suppressed eosinophil accumulation in the lungs and airway hyperresponsiveness.[6][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental setups used to evaluate these inhibitors, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and Th2 gene expression.
Caption: A generalized workflow for in vitro evaluation of STAT6 inhibitors on Th2 differentiation.
Detailed Experimental Protocols
STAT6 Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of the STAT6 signaling pathway.
Objective: To determine the inhibitory effect of a compound on IL-4-induced STAT6-dependent gene transcription.
Methodology:
-
Cell Culture: HepG2 or HEK293 cells are transduced with a lentivirus containing a STAT6 luciferase reporter construct.[1][8][9] This construct includes a firefly luciferase gene under the control of a promoter with multiple STAT6 responsive elements.[8][9]
-
Compound Treatment: The transduced cells are seeded in a 96-well plate.[1] Prior to stimulation, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes.[2][4]
-
Stimulation: Recombinant human IL-4 is added to the wells to stimulate the STAT6 pathway.[1]
-
Incubation: The plate is incubated for approximately 5-6 hours to allow for gene expression and luciferase protein accumulation.[1]
-
Luminescence Measurement: A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.[1]
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibition of luciferase activity.
In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve T-helper cells into the Th2 lineage.
Objective: To evaluate the effect of a compound on the development of Th2 cells from a population of naïve CD4+ T cells.
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs).[10]
-
Plate Coating: A 24-well plate is coated with anti-CD3 and anti-CD28 antibodies to stimulate the T cell receptor.[11]
-
Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured in the coated plates in the presence of a Th2-polarizing cytokine cocktail, which typically includes IL-4 and IL-2.[11]
-
Inhibitor Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations at the beginning of the culture period.[6]
-
Incubation: The cells are cultured for 4-5 days to allow for differentiation.[11]
-
Analysis: The differentiation into Th2 cells is assessed by:
-
Cytokine Profiling: Measuring the concentration of Th2 cytokines (IL-4, IL-5, IL-13) and the Th1 cytokine (IFN-γ) in the culture supernatant by ELISA.
-
Transcription Factor Expression: Quantifying the mRNA levels of the master Th2 transcription factor GATA-3 and the master Th1 transcription factor T-bet using quantitative real-time PCR (qPCR).[6]
-
Conclusion
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of tumour necrosis factor and IL-17 production by leflunomide involves the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. amsbio.com [amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rndsystems.com [rndsystems.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Assessing the In Vivo Potency of YM-341619 Relative to Biologics for Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of the small molecule STAT6 inhibitor, YM-341619, with currently approved biologic therapies for asthma. The assessment is based on available preclinical and clinical data, focusing on key mechanisms of action and efficacy endpoints.
Introduction
Asthma is a chronic inflammatory disease of the airways, often driven by Type 2 inflammation involving key cytokines such as IL-4, IL-5, and IL-13. While biologic therapies targeting these pathways have revolutionized the management of severe asthma, there is a continuing search for orally available small molecules that can offer comparable efficacy. This compound, a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), represents a promising therapeutic approach by targeting a critical downstream signaling node in the Type 2 inflammatory cascade. This guide compares the preclinical in vivo data of this compound with the established efficacy of key asthma biologics.
Mechanism of Action and Molecular Targets
This compound and various biologics for asthma act on different components of the Type 2 inflammatory pathway. Understanding these distinct mechanisms is crucial for comparing their potential in vivo effects.
This compound: A STAT6 Inhibitor
This compound is a small molecule that potently inhibits the activation of STAT6.[1][2] STAT6 is a key transcription factor that becomes activated upon the binding of IL-4 and IL-13 to their receptors.[3] Activated STAT6 translocates to the nucleus and promotes the transcription of genes associated with Type 2 inflammation, including those involved in IgE production, eosinophil recruitment, and mucus hypersecretion. By inhibiting STAT6, this compound can theoretically block the downstream effects of both IL-4 and IL-13.[3][4]
Biologic Therapies for Asthma
Biologic therapies are monoclonal antibodies that target specific molecules involved in the asthmatic inflammatory cascade.[5][6][7]
-
Anti-IgE: Omalizumab binds to circulating IgE, preventing it from attaching to mast cells and basophils, thereby inhibiting the release of inflammatory mediators.[8]
-
Anti-IL-5/IL-5Rα: Mepolizumab and reslizumab bind to IL-5, while benralizumab targets the IL-5 receptor α-chain (IL-5Rα).[6][9] These biologics disrupt the maturation, activation, and recruitment of eosinophils.[9]
-
Anti-IL-4Rα: Dupilumab blocks the IL-4 receptor α-chain (IL-4Rα), which is a shared component of the receptors for both IL-4 and IL-13. This dual inhibition effectively blocks the signaling of both cytokines.[6]
-
Anti-TSLP: Tezepelumab targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that acts upstream in the inflammatory cascade, promoting the release of multiple downstream inflammatory mediators, including IL-4, IL-5, and IL-13.[4]
Data Presentation: In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and representative biologics. It is important to note that the data for this compound is from preclinical animal models, while the data for biologics is primarily from human clinical trials, making a direct comparison challenging.
Table 1: In Vivo Efficacy of this compound in Preclinical Asthma Models
| Parameter | Animal Model | Dosage | Route | Efficacy | Reference |
| Eosinophil Infiltration in Lung | Antigen-sensitized mice | 0.3 mg/kg | p.o. | 71% inhibition | [1] |
| Eosinophil Accumulation in Lung | Ovalbumin-sensitized rats | 0.003-3 mg/kg | p.o. | Dose-dependent suppression | [3][4] |
| Plasma IgE Levels | DNP-Ascaris-sensitized rats | 0.003-0.03 mg/kg | p.o. | Dose-dependent reduction | [3][4] |
| Airway Hyperresponsiveness | Ovalbumin-sensitized rats | 0.3-3 mg/kg | p.o. | Dose-dependent suppression | [3][4] |
Table 2: Clinical Efficacy of Key Biologics in Severe Asthma
| Biologic (Target) | Key Clinical Trial(s) | Primary Endpoint | Efficacy | Reference |
| Omalizumab (Anti-IgE) | Pooled data from 7 studies | Reduction in asthma exacerbations | 38% average reduction | [8] |
| Mepolizumab (Anti-IL-5) | MENSA | Reduction in exacerbation rate | 47-53% reduction | [10] |
| Benralizumab (Anti-IL-5Rα) | SIROCCO & CALIMA | Reduction in annual exacerbation rate | Up to 51% reduction | [5] |
| Dupilumab (Anti-IL-4Rα) | QUEST | Reduction in severe exacerbation rate | Up to 47.7% reduction | [11] |
| Tezepelumab (Anti-TSLP) | NAVIGATOR | Reduction in annualized exacerbation rate | 56% reduction | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the cited experimental data.
This compound In Vivo Efficacy in an Ovalbumin-Sensitized Rat Model
This protocol is a representative model for evaluating the in vivo potency of anti-asthma compounds.
-
Sensitization: Male Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on day 0 and day 14.
-
Challenge: From day 21 to day 28, conscious rats are challenged daily with an aerosolized solution of OVA for a specified duration (e.g., 20 minutes) to induce an asthmatic response.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.003-3 mg/kg) once daily, starting before the first OVA challenge and continuing throughout the challenge period. A vehicle control group receives the vehicle solution.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, rats are euthanized, and a BAL is performed to collect airway inflammatory cells. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Measurement of IgE: Blood samples are collected to measure the levels of total and OVA-specific IgE in the plasma or serum using an ELISA.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess the degree of inflammation and mucus production.
General Clinical Trial Protocol for Asthma Biologics
This outlines a typical design for a Phase 3 clinical trial to evaluate the efficacy and safety of a biologic in patients with severe asthma.
-
Patient Population: Patients (adults and/or adolescents) with a confirmed diagnosis of severe, uncontrolled asthma despite being on high-dose inhaled corticosteroids (ICS) and a second controller medication (e.g., a long-acting beta-agonist, LABA). Patients are often stratified based on biomarkers such as blood eosinophil counts or fractional exhaled nitric oxide (FeNO).
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomized to receive either the active biologic at a specified dose and frequency (e.g., subcutaneous injection every 2, 4, or 8 weeks) or a matching placebo, in addition to their standard-of-care asthma medications.
-
Duration: The treatment period typically lasts for 24 to 52 weeks.
-
Primary Endpoint: The primary outcome is usually the annualized rate of severe asthma exacerbations (defined as a worsening of asthma requiring systemic corticosteroids for at least three days, or hospitalization, or an emergency department visit).
-
Secondary Endpoints: These often include:
-
Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Change from baseline in patient-reported outcomes, such as the Asthma Control Questionnaire (ACQ) and the Asthma Quality of Life Questionnaire (AQLQ).
-
Reduction in the dose of oral corticosteroids (in patients on maintenance OCS).
-
Change from baseline in biomarker levels (e.g., blood eosinophils, FeNO, serum IgE).
-
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound, as a potent, orally available STAT6 inhibitor, demonstrates significant promise in preclinical models of asthma by effectively reducing key features of the disease, including eosinophilic inflammation, IgE production, and airway hyperresponsiveness. Its mechanism of action, targeting a central node in the IL-4 and IL-13 signaling pathways, is comparable to that of the approved biologic dupilumab.
However, a direct comparison of in vivo potency with established biologics is limited by the nature of the available data. While this compound has shown efficacy in rodent models, biologics have undergone extensive evaluation in human clinical trials, demonstrating significant reductions in asthma exacerbations and improvements in lung function in patients with severe asthma.
Future preclinical studies directly comparing this compound with biologics in the same animal models would provide a more direct assessment of their relative potency. Nevertheless, the development of oral small molecules like this compound represents a valuable therapeutic strategy that could offer a more convenient and potentially more accessible alternative to injectable biologics for the management of Type 2-driven asthma. Further clinical development will be necessary to ascertain the translatability of the promising preclinical findings of this compound to human asthma.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Preclinical efficacy and safety of mepolizumab (SB-240563), a humanized monoclonal antibody to IL-5, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring dupilumab for asthma: from mechanistic insights to clinical outcomes, safety, and cost-effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the preclinical discovery and development of tezepelumab for the treatment of asthma | Semantic Scholar [semanticscholar.org]
- 9. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mepolizumab treatment in patients with severe eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Dupilumab in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Th1/Th2 Axis: A Comparative Analysis of YM-341619's Selectivity for Th1 Transcription Factors
For researchers, scientists, and drug development professionals, modulating the delicate balance between T helper 1 (Th1) and T helper 2 (Th2) immune responses is a critical strategy in the development of therapeutics for a wide range of diseases, from allergic asthma to autoimmune disorders. This guide provides an objective comparison of YM-341619, a potent STAT6 inhibitor, with other immunomodulatory compounds, focusing on their effects on key Th1 transcription factors as a measure of selectivity.
The differentiation of naive CD4+ T cells into distinct effector lineages is a cornerstone of the adaptive immune response. Th1 cells, characterized by the expression of the master transcription factor T-box expressed in T cells (T-bet) and the production of interferon-gamma (IFN-γ), are crucial for cell-mediated immunity against intracellular pathogens. This differentiation is primarily driven by the activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT4. Conversely, Th2 cells, which orchestrate humoral immunity and allergic responses, are dependent on the transcription factor GATA3 and the activation of STAT6.
Given its central role in Th2 differentiation, STAT6 has emerged as a key target for therapeutic intervention in diseases with a dominant Th2 component. This compound is a small molecule inhibitor with high affinity and selectivity for STAT6. This guide examines the experimental evidence demonstrating the selectivity of this compound by assessing its impact—or lack thereof—on the principal transcription factors governing the Th1 lineage: T-bet, STAT1, and STAT4. In contrast, broader-acting immunomodulators, such as Janus kinase (JAK) inhibitors, are presented to highlight the spectrum of selectivity available to researchers.
Comparative Analysis of Inhibitor Effects on Th1 Transcription Factors
The following tables summarize the known effects of this compound and selected JAK inhibitors on key Th1 and Th2 transcription factors and associated cytokines. This quantitative data provides a clear comparison of their selectivity profiles.
Table 1: Effect of this compound on Th1 and Th2 Transcription Factors and Cytokines
| Target | Parameter Measured | Cell Type | Treatment Conditions | Result | Citation |
| Th1 Pathway | |||||
| T-bet | mRNA Expression | Mouse spleen T cells | Cultured with anti-CD3 and IL-12 | No significant effect | [1] |
| IFN-γ | Protein Production | Mouse spleen T cells | Cultured with anti-CD3 and IL-12 | No significant effect | [1] |
| Th2 Pathway | |||||
| GATA-3 | mRNA Expression | Mouse spleen T cells | Cultured with anti-CD3 and IL-4 | Suppression | [1] |
| IL-4 | Protein Production | Mouse spleen T cells | Cultured with anti-CD3 and IL-4 | Suppression | [1] |
| STAT6 | Phosphorylation (IC50) | - | In vitro kinase assay | 0.70 nM |
Table 2: Comparative Effects of JAK Inhibitors on Th1-Associated STATs
| Compound | Target(s) | Parameter Measured | Cell Type | Result | Citation |
| Tofacitinib | JAK1, JAK3 >> JAK2 | pSTAT1 | Peripheral blood T cells (RA patients) | Constitutive and cytokine-induced phosphorylation downregulated | [2][3] |
| pSTAT4 | Peripheral blood T cells (RA patients) | Constitutive phosphorylation downregulated | [2][3] | ||
| Ruxolitinib (B1666119) | JAK1, JAK2 | pSTAT1 | In vitro / Patient cells | Mitigated hyperphosphorylation | [4] |
| Th1 differentiation | Patient lymphocytes | Normalized | [4] | ||
| Fedratinib | JAK2 > JAK1 | pSTAT5 | Mouse models of myeloproliferative disease | Blocked | [5] |
| Th1/Th2 Cytokine Production | Mouse splenocytes | Targeted genes in inflammatory pathways | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the Th1 signaling pathway and a general workflow for assessing transcription factor activity.
Caption: Th1 cell differentiation signaling pathway.
Caption: General experimental workflow for assessing inhibitor effects on Th1 transcription factors.
Detailed Experimental Protocols
For the accurate assessment of a compound's effect on Th1 transcription factors, standardized and well-documented protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Intracellular Staining for T-bet by Flow Cytometry
This protocol is for the detection of the transcription factor T-bet within T cells.
-
Cell Preparation: Isolate primary T cells (e.g., from spleen or peripheral blood) and culture under Th1 polarizing conditions (e.g., with anti-CD3/anti-CD28 antibodies and IL-12) in the presence or absence of the test compound.
-
Surface Staining: Harvest cells and wash with FACS buffer (PBS with 2% FBS). Stain for surface markers (e.g., CD4) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then resuspend in a fixation/permeabilization buffer (e.g., containing paraformaldehyde and a mild detergent like saponin). Incubate for 20-30 minutes at room temperature.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the anti-T-bet antibody conjugated to a fluorophore and incubate for 30-60 minutes at room temperature, protected from light.
-
Acquisition and Analysis: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the CD4+ T cell population and quantifying the expression of T-bet based on fluorescence intensity.
Western Blot Analysis for Phosphorylated STAT1 (pSTAT1)
This method is used to detect the activated, phosphorylated form of STAT1.
-
Cell Lysis: After treatment with the test compound and stimulation with IFN-γ, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (pSTAT1) overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., β-actin or GAPDH) to normalize the pSTAT1 signal.
Luciferase Reporter Assay for STAT4 Activity
This assay measures the transcriptional activity of STAT4.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing STAT4 binding sites upstream of the luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment and Stimulation: After transfection, treat the cells with the test compound for a specified duration, followed by stimulation with IL-12 to activate the STAT4 pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each sample. Compare the activity in treated versus untreated cells to determine the effect of the compound on STAT4 transcriptional activity.
Conclusion
The experimental evidence strongly supports the high selectivity of this compound for the Th2 signaling pathway. Its potent inhibition of STAT6, a key mediator of Th2 differentiation, occurs without significantly impacting the core Th1 transcription factors T-bet, STAT1, and STAT4. This selectivity profile makes this compound a valuable tool for dissecting the specific roles of the Th2 axis in various disease models and a promising candidate for therapeutic strategies aimed at rebalancing the Th1/Th2 immune response. In contrast, broader-spectrum inhibitors like the JAK inhibitors Tofacitinib and Ruxolitinib, while effective immunomodulators, impact both Th1 and Th2 pathways due to their targeting of upstream kinases essential for multiple STAT signaling cascades. The choice between a highly selective inhibitor like this compound and a broader-acting agent will depend on the specific research question and the desired therapeutic outcome. This guide provides the foundational data and methodologies to aid researchers in making these critical decisions.
References
- 1. This compound suppresses the differentiation of spleen T cells into Th2 cells in vitro, eosinophilia, and airway hyperresponsiveness in rat allergic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib reverses Dysregulated T Helper Cell Responses and controls Autoimmunity caused by a Novel STAT1 Gain of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: YM-341619 Poised Against Current Asthma Therapies
For Immediate Release
TSUKUBA, JAPAN — December 5, 2025 — In the relentless pursuit of safer and more effective asthma treatments, a novel STAT6 inhibitor, YM-341619, is demonstrating a promising preclinical profile. This guide offers a comprehensive benchmark of the therapeutic index of this compound against established asthma medications, including inhaled corticosteroids (ICS), biologics, long-acting β2-agonists (LABAs), and leukotriene modifiers. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the potential of this compound in the evolving landscape of respiratory therapeutics.
Executive Summary
Asthma management has been revolutionized by a diverse armamentarium of drugs, yet the quest for a wider therapeutic window—maximizing efficacy while minimizing adverse effects—remains a critical objective. This compound, a potent and orally active STAT6 inhibitor, targets the Th2 signaling pathway, a key driver of allergic inflammation in asthma.[1] This guide provides a detailed comparison of its preclinical efficacy and an extrapolated therapeutic window against current standards of care. While a formal therapeutic index for this compound is yet to be established through comprehensive toxicology studies, its high in vitro potency and in vivo efficacy at low doses suggest a potentially favorable safety profile.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and representative current asthma treatments. It is important to note that a direct comparison of therapeutic indices is challenging due to the different nature of the molecules (small molecules vs. biologics) and the limited availability of standardized toxicity data for all compounds.
Table 1: Preclinical Efficacy and Therapeutic Index of this compound and Inhaled Corticosteroids
| Drug | Target/Mechanism of Action | Efficacy (ED50/IC50) | Therapeutic Index (TI) |
| This compound | STAT6 inhibitor | IC50 (STAT6 activation): 0.70 nM[2] IC50 (Th2 differentiation): 0.28 nM[2] ED50 (IgE suppression in rats): 0.026 mg/kg (oral)[2] | Not formally established. High potency at low doses suggests a potentially wide therapeutic window. |
| Fluticasone Furoate (FF) | Glucocorticoid Receptor Agonist | ED50 (Airway Potency - AMP PC20): 48.52 µ g/day | 18.55 |
| Fluticasone Propionate (FP) | Glucocorticoid Receptor Agonist | ED50 (Airway Potency - AMP PC20): 1081.27 µ g/day | 1.84 |
| Budesonide (BUD) | Glucocorticoid Receptor Agonist | ED50 (Airway Potency - AMP PC20): 1467.36 µ g/day | 1.31 |
Table 2: Overview of Other Current Asthma Treatments
| Drug Class | Examples | Mechanism of Action | Efficacy Highlights | Therapeutic Window Considerations |
| Biologics (Anti-IgE) | Omalizumab | Binds to IgE, preventing activation of mast cells and basophils. | Reduces exacerbation rates and corticosteroid dependency in allergic asthma.[3] | Generally well-tolerated; dosing is based on body weight and IgE levels.[4][5] The concept of a classical therapeutic index is less applicable. |
| Biologics (Anti-IL-5) | Mepolizumab | Inhibits IL-5, reducing eosinophil production and survival. | Reduces exacerbation rates and oral corticosteroid use in severe eosinophilic asthma.[6][7] | Generally well-tolerated with a favorable safety profile in clinical trials.[6] |
| Long-Acting β2-Agonists (LABAs) | Salmeterol, Formoterol | Stimulate β2-adrenergic receptors, leading to bronchodilation. | Provide long-lasting bronchodilation and improve asthma control when combined with ICS.[8][9] | Boxed warning for increased risk of asthma-related death when used as monotherapy.[10] Generally safe when used in combination with an ICS. |
| Leukotriene Modifiers | Montelukast | Blocks the action of cysteinyl leukotrienes, which are inflammatory mediators. | Improves asthma symptoms and lung function, particularly in exercise-induced bronchoconstriction.[11][12] | Generally well-tolerated with a good safety profile.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1. Signaling pathway of this compound in inhibiting Th2 differentiation.
Figure 2. Generalized signaling pathway of Inhaled Corticosteroids.
Figure 3. Experimental workflow for determining the Therapeutic Index.
Experimental Protocols
A robust determination of the therapeutic index relies on standardized and well-defined experimental protocols. The following methodologies are key to generating the data presented in this guide.
Determination of Efficacy (ED50) in a Preclinical Asthma Model
-
Animal Model: An established animal model of allergic asthma is utilized, such as the ovalbumin (OVA)-sensitized rat or mouse model.[1][14] These models mimic key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.[15][16]
-
Sensitization and Challenge: Animals are sensitized with an intraperitoneal injection of OVA and an adjuvant. Subsequently, they are challenged with aerosolized OVA to induce an asthmatic phenotype.[1]
-
Drug Administration: The test compound (e.g., this compound) is administered, typically orally or via inhalation, at a range of escalating doses to different groups of animals.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is a hallmark of asthma and is measured in response to a bronchoconstrictor agent like methacholine.[17] This can be assessed using techniques such as whole-body plethysmography to measure changes in airway resistance.[18]
-
ED50 Calculation: A dose-response curve is generated by plotting the percentage inhibition of the bronchoconstrictor response against the drug dose. The ED50, the dose that produces 50% of the maximal therapeutic effect, is then calculated from this curve.
Determination of Acute Inhalation Toxicity (TD50/LD50)
The following protocol is based on the OECD Guidelines for the Testing of Chemicals, specifically TG 403 (Acute Inhalation Toxicity) and TG 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).
-
Animal Selection: Healthy, young adult rodents (preferably rats) are used.[1]
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed period, typically 4 hours.[16] Nose-only exposure is often preferred to minimize ingestion of the substance.[1]
-
Dose Escalation: A stepwise procedure with escalating concentrations of the test substance is used.
-
Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[19]
-
Data Collection: Detailed observations, body weight changes, and findings from gross necropsy are recorded.
-
TD50/LD50 Calculation: The TD50 (the dose causing toxic effects in 50% of the animals) or the LD50 (the dose causing mortality in 50% of the animals) is determined using appropriate statistical methods.
Conclusion
This compound presents a compelling profile as a potential therapeutic for asthma, distinguished by its novel mechanism of action targeting the STAT6 pathway. While a definitive therapeutic index awaits further toxicological evaluation, its high potency observed in preclinical models suggests a promising safety margin. In comparison, established treatments like inhaled corticosteroids have a well-defined, albeit in some cases narrow, therapeutic index. Biologics, while effective, operate under a different paradigm where the therapeutic window is determined more by clinical response and tolerability rather than a classical dose-toxicity relationship. The continued investigation of this compound is warranted to fully elucidate its clinical potential and to confirm if its promising preclinical profile translates into a superior therapeutic index in human subjects. This will be crucial in positioning it within the comprehensive and evolving landscape of asthma management.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Omalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dosing | XOLAIR® (omalizumab) [xolairhcp.com]
- 6. Mepolizumab for the treatment of severe eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXECUTIVE SUMMARY - Mepolizumab (Nucala) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salmeterol - Wikipedia [en.wikipedia.org]
- 10. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]
- 16. in vivo models of asthma - Aquilo [aquilo.nl]
- 17. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of YM-341619
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental protection. YM-341619, a potent STAT6 inhibitor, requires diligent adherence to proper disposal protocols due to its potential hazards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation.
Recommended Personal Protective Equipment (PPE):
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
Quantitative Data Summary
The following table summarizes key quantitative information for the handling and storage of this compound.
| Parameter | Value | Storage Conditions | Source |
| IC50 (STAT6) | 0.70 nM | N/A | [4][5][6][7] |
| Solubility in DMSO | 50 mg/mL | N/A | [4][8] |
| Storage (Powder) | 3 years at -20°C | Powder | [8] |
| 2 years at 4°C | Powder | [8] | |
| Storage (In Solvent) | 6 months at -80°C | In solvent | [4][5] |
| 1 month at -20°C | In solvent | [4][5] | |
| Hazardous Waste Accumulation Limit | 55 gallons (total) | Satellite Accumulation Area | [9][10] |
| Acutely Hazardous Waste Limit | 1 quart | Satellite Accumulation Area | [9][10][11] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical-resistant, leak-proof waste container with a secure lid
-
Hazardous waste labels
-
Secondary containment tray
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other incompatible chemical wastes. For instance, do not mix with strong oxidizing acids.[12]
-
-
Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[10][13]
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[12][13]
-
Place the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[9][10]
-
Use a secondary containment tray to mitigate potential spills or leaks.[9]
-
-
Waste Collection:
-
Carefully transfer this compound waste into the designated container.
-
For solid waste, place directly into the container.
-
For liquid waste, pour carefully to avoid splashing.
-
For contaminated labware, place it in a sealed bag before putting it into the solid waste container.
-
Keep the waste container closed at all times, except when adding waste.[9][10][12]
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and composition of the waste
-
The date when waste was first added to the container
-
The specific hazards (e.g., "Harmful," "Irritant")
-
-
-
Storage and Disposal Request:
-
Store the labeled waste container in the satellite accumulation area.
-
Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[10][11]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[11][13]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Decontamination of Empty Containers:
-
For containers that held pure this compound, if considered acutely hazardous by your institution, they must be triple-rinsed with a suitable solvent.[9][11]
-
The rinsate must be collected and disposed of as hazardous waste.[9]
-
After proper decontamination, deface or remove the original labels before disposing of the empty container as regular trash.[11]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Management.
Caption: Decision making for this compound disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
